ACY-1083
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c18-17(19)8-6-16(7-9-17,13-4-2-1-3-5-13)22-15-20-10-12(11-21-15)14(24)23-25/h1-5,10-11,25H,6-9H2,(H,23,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWCVKLVSWYIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ACY-1083: A Deep Dive into the Mechanism of a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-1083 is a potent, selective, and brain-penetrating small molecule inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] It has demonstrated significant therapeutic potential in preclinical models, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN) and certain epithelial disorders.[1][4][5] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Core Mechanism of Action: Selective HDAC6 Inhibition
The primary mechanism of action of this compound is its highly selective inhibition of the enzymatic activity of HDAC6.[5][6] HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, and possesses two catalytic domains.[4] Its substrates are predominantly non-histone proteins, with α-tubulin being one of the most well-characterized.
Biochemical Potency and Selectivity
This compound exhibits nanomolar potency against HDAC6 and remarkable selectivity over other HDAC isoforms. This high degree of selectivity minimizes off-target effects, a critical attribute for a therapeutic candidate.
| Parameter | Value | Reference |
| IC50 (HDAC6) | 3 nM | [1][2][3] |
| Selectivity vs. other HDACs | >250-fold more selective for HDAC6 than other HDAC isoforms.[3] Specifically, it is 260-fold more selective for HDAC6 than all other classes of HDAC isoforms.[1][5][6] It demonstrates >400-fold selectivity towards HDAC5 and HDAC7, >1000-fold selectivity over HDAC1, 4, 8, 9, 10, and 11, and >7000-fold selectivity over HDAC2 and 3.[4] | [1][3][4][5][6] |
| Cellular Potency (α-tubulin acetylation) | 30-100 nM | [4][6] |
Pharmacokinetics
Preclinical pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable and brain-penetrant.[1][2]
| Parameter | Animal Model | Dose & Route | Value | Reference |
| Cmax | Mice | 5 mg/kg (i.p.) | 936 ng/mL | [1][6] |
| T1/2 | Mice | 5 mg/kg (i.p.) | 3.5 hours | [1][6] |
| Biologically Active Plasma Exposure | Mice | 5 mg/kg (i.p.) | 8 hours | [1][6] |
Signaling Pathways and Cellular Effects
The therapeutic effects of this compound stem from its ability to modulate key cellular pathways through the inhibition of HDAC6.
Reversal of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
The most extensively studied application of this compound is in the treatment of CIPN, a common and debilitating side effect of several chemotherapeutic agents like cisplatin (B142131) and paclitaxel.[1][7] The mechanism involves the restoration of proper axonal transport, which is often impaired by these drugs.
-
HDAC6 Inhibition and α-tubulin Acetylation: HDAC6 deacetylates α-tubulin, a key component of microtubules. Inhibition of HDAC6 by this compound leads to an increase in the acetylation of α-tubulin.[6]
-
Enhanced Mitochondrial Transport: Acetylated α-tubulin promotes the stability and function of microtubules, which serve as tracks for intracellular transport. This enhanced stability improves the axonal transport of mitochondria, which is crucial for neuronal health and function.[6]
-
Improved Mitochondrial Bioenergetics: By restoring mitochondrial transport, this compound enhances mitochondrial bioenergetics and content in peripheral nerves and dorsal root ganglia (DRG) neurons that are damaged by chemotherapy.[5][6]
-
Neuroprotection and Regeneration: The restoration of mitochondrial function and axonal transport contributes to the prevention of neuronal damage and promotes the regrowth of nerve fibers.[7] In preclinical models, this compound has been shown to reverse the reduction in intra-epidermal nerve fiber density caused by cisplatin.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 3. This compound | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD | PLOS One [journals.plos.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]
The Discovery and Development of ACY-1083: A Selective HDAC6 Inhibitor for Neurological Disorders
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ACY-1083 is a potent and highly selective, brain-penetrant small molecule inhibitor of histone deacetylase 6 (HDAC6). Its discovery and development have garnered significant interest within the scientific community, particularly for its therapeutic potential in treating peripheral neuropathies and other neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, discovery, preclinical development, and the experimental methodologies employed in its evaluation. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).
Introduction to this compound and its Therapeutic Rationale
This compound was originally developed by Acetylon Pharmaceuticals, a company later acquired by Celgene. The rights for non-oncology indications, including neuropathies, were subsequently licensed to Regenacy Pharmaceuticals.[1][2][3][4] The primary therapeutic rationale for this compound lies in its selective inhibition of HDAC6, a class IIb histone deacetylase. Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly cytoplasmic.[5] Its main substrate is α-tubulin, a critical component of microtubules.[5][6]
Microtubules are essential for intracellular transport, including the movement of mitochondria along the lengthy axons of neurons.[6][7] In various neurodegenerative conditions, including chemotherapy-induced peripheral neuropathy (CIPN), axonal transport is impaired, leading to mitochondrial dysfunction and neuronal damage.[7][8] HDAC6 removes acetyl groups from α-tubulin, and its inhibition by this compound leads to an increase in acetylated α-tubulin. This hyperacetylation is associated with enhanced stability of microtubules and improved axonal transport, thereby restoring mitochondrial function and promoting neuronal health.[6][7][8][9]
Discovery and Preclinical Development of this compound
While specific details regarding the initial screening cascade and lead optimization for this compound are proprietary and not extensively published, the development of selective HDAC6 inhibitors often involves a scaffold-based design approach. This typically includes a zinc-binding group to interact with the catalytic zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the rim of the active site to confer selectivity.
Potency and Selectivity
This compound has demonstrated high potency and remarkable selectivity for HDAC6 over other HDAC isoforms. This selectivity is crucial for minimizing off-target effects that can be associated with pan-HDAC inhibitors.
| Parameter | Value | Reference(s) |
| HDAC6 IC50 | 3 nM | [6][10][11] |
| Selectivity | >260-fold vs. other HDAC isoforms (HDAC1-9) | [6][11] |
| Cellular Potency | Dose-dependent increase in α-tubulin acetylation starting at 30 nM | [6] |
Pharmacokinetics
Preclinical pharmacokinetic studies in mice have shown that this compound is brain-penetrant and has a half-life that supports in vivo efficacy studies.[11]
| Parameter | Value | Animal Model | Dosing | Reference(s) |
| Cmax | 936 ng/mL | Mouse | 5 mg/kg (i.p.) | [11] |
| T1/2 | 3.5 hours | Mouse | 5 mg/kg (i.p.) | [11] |
| Biologically Active Plasma Exposure | 8 hours | Mouse | 5 mg/kg (i.p.) | [6][11] |
Mechanism of Action: The Role of HDAC6 in Neuronal Health
The primary mechanism of action of this compound is the inhibition of HDAC6, leading to the hyperacetylation of its key substrate, α-tubulin. This has several downstream consequences that are beneficial for neuronal function, particularly in the context of neurodegeneration.
In addition to its effects on axonal transport, HDAC6 inhibition by this compound has been shown to modulate other cellular processes, including the IL-10 signaling pathway in the context of chemotherapy-induced peripheral neuropathy.[8] This suggests that this compound may have multifaceted beneficial effects in neurological disorders.
Preclinical Efficacy in Neurodegenerative Models
The majority of the published preclinical research on this compound has focused on its efficacy in models of chemotherapy-induced peripheral neuropathy (CIPN).
Chemotherapy-Induced Peripheral Neuropathy (CIPN)
Studies have demonstrated that this compound can both prevent and reverse the symptoms of CIPN induced by chemotherapeutic agents such as cisplatin (B142131) and paclitaxel.[6][8]
A key symptom of CIPN is mechanical allodynia, a painful response to normally non-painful stimuli. This compound has been shown to effectively reverse this in animal models.
| Animal Model | Chemotherapy Agent | This compound Dose | Outcome | Reference(s) |
| Mouse | Cisplatin | 10 mg/kg (i.p.) | Reversal of mechanical allodynia | [6][12] |
| Rat | Paclitaxel | 3 mg/kg (oral) | Reversal of mechanical allodynia | [6] |
This compound treatment has been shown to restore mitochondrial bioenergetics in the peripheral nerves of cisplatin-treated mice.[6][8]
| Parameter | Effect of Cisplatin | Effect of this compound Treatment | Reference(s) |
| Mitochondrial Respiration | Decreased | Restored | [6][8] |
| Mitochondrial Content in Axons | Decreased | Restored | [9] |
Other Neurodegenerative Diseases
While specific data for this compound in other neurodegenerative disease models are limited in the public domain, the therapeutic potential of selective HDAC6 inhibition is being actively investigated in conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). The mechanism of action, centered on improving axonal transport and protein clearance, is relevant to the pathophysiology of these diseases.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound. For complete, detailed protocols, readers are referred to the original publications.
In Vitro HDAC Enzyme Assays
Methodology: The inhibitory activity of this compound against various HDAC isoforms is typically assessed using commercially available fluorogenic assays. Recombinant human HDAC enzymes are incubated with a range of concentrations of this compound followed by the addition of a fluorogenic substrate. After a set incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal. The fluorescence is measured using a plate reader, and the IC50 values are calculated by fitting the data to a four-parameter logistic equation.[6]
Western Blotting for α-tubulin Acetylation
Methodology: To assess the cellular activity of this compound, cell lines (e.g., SK-N-BE2 neuroblastoma cells) or tissue lysates from treated animals are used.[6] Cells are treated with various concentrations of this compound for a specified duration (e.g., 5 hours). Following treatment, cells or tissues are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control). Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence, and the band intensities are quantified.[6]
Animal Models of Chemotherapy-Induced Peripheral Neuropathy
Methodology:
-
Induction of Neuropathy: CIPN is induced in rodents by repeated administration of chemotherapeutic agents. For example, cisplatin can be administered intraperitoneally (i.p.) at a dose of 2.3 mg/kg daily for 5 days, followed by a 5-day rest period, and then another 5 days of injections.[6]
-
Drug Administration: this compound is dissolved in a vehicle such as 20% 2-hydroxypropyl-β-cyclodextrin and 0.5% hydroxypropyl methylcellulose (B11928114) in water. It can be administered via i.p. injection or oral gavage at doses ranging from 3 to 10 mg/kg.[6][8]
-
Behavioral Assessment: Mechanical allodynia is measured using the von Frey test, where calibrated filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.[8]
-
Mitochondrial Respiration Assays: Tissues such as the tibial nerve or dorsal root ganglia (DRG) are dissected from treated animals. Mitochondrial function is assessed by measuring oxygen consumption rates using high-resolution respirometry (e.g., Oroboros Oxygraph-2k).[6]
Clinical Development and Future Directions
Currently, this compound is a preclinical candidate for non-oncology indications, including peripheral neuropathies.[1] A related, though less selective, HDAC6 inhibitor, ricolinostat (B612168) (ACY-1215), has been evaluated in clinical trials for cancer.[2][6] The strong preclinical data for this compound in CIPN provide a solid rationale for its potential advancement into clinical trials for this and other debilitating neuropathies.
It is important to distinguish the small molecule HDAC6 inhibitor this compound from DSP-1083. DSP-1083 is a cell therapy product consisting of allogeneic iPS cell-derived dopaminergic neural progenitor cells under development by Sumitomo Pharma for Parkinson's disease.[13][14][15][16][17][18] The two are distinct therapeutic entities.
The future development of this compound will likely involve further preclinical studies in a broader range of neurodegenerative disease models to expand its potential therapeutic applications. The high selectivity and brain-penetrant nature of this compound make it an attractive candidate for central nervous system disorders where impaired axonal transport is a key pathological feature.
Conclusion
This compound is a promising, highly selective HDAC6 inhibitor with a well-defined mechanism of action centered on the enhancement of microtubule-based axonal transport. Robust preclinical studies have demonstrated its efficacy in preventing and reversing the debilitating symptoms of chemotherapy-induced peripheral neuropathy. The comprehensive data gathered to date strongly support the continued investigation of this compound as a potential first-in-class therapeutic for a range of neurological disorders characterized by impaired neuronal function. This technical guide provides a foundational understanding of the discovery, development, and scientific basis for the therapeutic potential of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]
- 3. Company Profile - Regenacy Pharmaceuticals Llc [chemdmart.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. mdpi.com [mdpi.com]
- 6. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HDAC6: A Key Link Between Mitochondria and Development of Peripheral Neuropathy [frontiersin.org]
- 8. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. jneurosci.org [jneurosci.org]
- 13. DSP-1083 by Sumitomo Pharma for Parkinson's Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 14. Regenacy Pharmaceuticals LLC - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 15. DSP-1083 for Parkinson's Disease · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. Cell and Gene Therapy in Parkinson's Disease Clinical Trial Pipeline Analysis Demonstrates 18+ Key Companies at the Horizon Expected to Transform the Treatment Paradigm, Assesses DelveInsight [prnewswire.com]
- 17. Sumitomo Pharma will apply for iPS cell-derived therapy of Parkinson’s disease – window-to-japan.eu [window-to-japan.eu]
- 18. Development Pipeline | Sumitomo Pharma [sumitomo-pharma.com]
The Biological Role of HDAC6 Inhibition by ACY-1083: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in a range of diseases, including cancer and neurodegenerative disorders. Unlike other HDACs, HDAC6 is predominantly localized in the cytoplasm and acts on non-histone protein substrates, playing a crucial role in cell motility, protein degradation, and stress responses. ACY-1083 is a highly selective, next-generation HDAC6 inhibitor that has demonstrated significant therapeutic potential in preclinical models. This technical guide provides a comprehensive overview of the biological role of HDAC6 inhibition by this compound, with a focus on its mechanism of action, effects on key signaling pathways, and detailed experimental methodologies.
Core Mechanism of Action
This compound exerts its biological effects through the specific inhibition of the deacetylase activity of HDAC6. This leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin and cortactin. The increased acetylation of these proteins modulates their function and impacts downstream cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Fold Selectivity (vs. HDAC1-9) | Reference |
| HDAC6 IC50 | 3 nM | >260-fold | [1][2][3][4] |
| Effect on α-tubulin acetylation (in SK-N-BE2 cells) | Starts at 30 nM | >300-fold (vs. histone acetylation) | [1] |
| Effect on histone acetylation (in SK-N-BE2 cells) | Evident at 10 µM | - | [1] |
Table 2: Pharmacokinetics of this compound in Mice (5 mg/kg, i.p.)
| Parameter | Value | Reference |
| Cmax | 936 ng/mL | [1][3] |
| T1/2 | 3.5 hours | [1][3] |
| Biologically Active Plasma Exposure | 8 hours | [1][3] |
Table 3: Preclinical Efficacy of this compound in Disease Models
| Disease Model | Dosing Regimen | Key Findings | Reference |
| Cisplatin-induced peripheral neuropathy (mice) | 10 mg/kg, i.p. daily for 7-14 days | Reverses mechanical allodynia, spontaneous pain, and numbness; restores intraepidermal nerve fiber density.[1][5][6][7][8] | |
| Paclitaxel-induced peripheral neuropathy (rats) | 3 mg/kg, oral, twice daily for 7 days | Reverses mechanical allodynia.[1][3] | |
| Doxorubicin-induced cognitive impairment (mice) | 10 mg/kg, i.p. daily for 14 days | Reverses deficits in executive functioning, working, and spatial memory.[9] | |
| COPD models (primary human bronchial epithelial cells) | Various concentrations | Protects epithelial barrier function, reduces inflammatory cytokine production.[10][11] |
Key Signaling Pathways and Biological Processes Modulated by HDAC6 Inhibition
HDAC6 inhibition by this compound impacts several critical cellular pathways, primarily through the hyperacetylation of its substrates.
α-Tubulin Acetylation and Microtubule Dynamics
HDAC6 is the primary deacetylase of α-tubulin.[12] Inhibition by this compound leads to increased acetylation of α-tubulin, which is associated with enhanced microtubule stability and improved axonal transport.[1][13][14] This is a key mechanism in the reversal of chemotherapy-induced peripheral neuropathy, as it facilitates the transport of essential components like mitochondria along neuronal axons.[1][8]
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and enhanced microtubule stability.
Mitochondrial Function and Bioenergetics
In the context of chemotherapy-induced peripheral neuropathy, this compound has been shown to restore mitochondrial function.[1][2] Treatment with this compound reverses the cisplatin-induced reduction in mitochondrial bioenergetics and content in the tibial nerve.[1][8] This effect is linked to the improved mitochondrial transport along microtubules.
Caption: this compound restores mitochondrial function by enhancing microtubule-dependent transport.
Regulation of Inflammatory Signaling
This compound has demonstrated anti-inflammatory effects. In models of chemotherapy-induced neuropathy, the reversal of mechanical hypersensitivity by this compound is dependent on IL-10 signaling and macrophages.[6] this compound treatment increases the expression of Il10 mRNA in the spinal cord.[6] Furthermore, in COPD models, this compound reduces the production of inflammatory cytokines like IL-6, CCL2, and CXCL10.[10]
Caption: this compound modulates inflammation by increasing IL-10 and reducing pro-inflammatory cytokines.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro HDAC6 Inhibition Assay
This protocol is to determine the IC50 value of a compound against HDAC6.
-
Materials: Recombinant human HDAC6 enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, this compound or other test compounds, developer solution (e.g., with trypsin), 96-well black plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound and recombinant HDAC6 enzyme to the wells of a 96-well plate.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).[15][16]
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.[15][16]
-
Incubate for an additional period (e.g., 15-30 minutes) at 37°C.[16]
-
Measure the fluorescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[1]
-
Western Blot for α-Tubulin Acetylation
This protocol is to assess the effect of this compound on the acetylation of its primary substrate, α-tubulin, in cells or tissues.
-
Materials: Cell or tissue lysates, RIPA buffer, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (acetylated α-tubulin, total α-tubulin, loading control like GAPDH or β-actin), HRP-conjugated secondary antibodies, chemiluminescent substrate, imaging system.[17]
-
Procedure:
-
Treat cells (e.g., SK-N-BE2) with various concentrations of this compound for a specified time (e.g., 5 hours).[1] For in vivo studies, collect tissues (e.g., tibial nerves) from treated animals.[1]
-
Lyse cells or homogenize tissues in RIPA buffer to extract total protein.[17]
-
Determine protein concentration using a BCA or Bradford assay.[17]
-
Separate equal amounts of protein lysates by SDS-PAGE and transfer to a PVDF membrane.[17]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[17]
-
Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin overnight at 4°C.[17]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[17]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[17]
-
Quantify band intensities and normalize the acetylated α-tubulin signal to total α-tubulin or a loading control.
-
In Vivo Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
This protocol describes the induction of CIPN in mice using cisplatin (B142131) and subsequent treatment with this compound.
-
Materials: C57BL/6J mice, cisplatin, this compound, vehicle solution (e.g., 10% dimethylacetamide + 10% Solutol HS 15 in saline, or 20% 2-hydroxypropyl-β-cyclodextrin + 0.5% hydroxypropyl methylcellulose (B11928114) in sterile water), von Frey filaments for mechanical allodynia testing.[1][6][7]
-
Procedure:
-
Induce CIPN by administering cisplatin (e.g., 2.3 mg/kg, i.p.) daily for 5 days, followed by a 5-day rest period, and another 5 days of injections.[7]
-
Assess the development of mechanical allodynia using von Frey filaments.
-
Once neuropathy is established (e.g., 3 days after the last cisplatin dose), begin treatment with this compound (e.g., 10 mg/kg, i.p., daily for 7-14 days) or vehicle.[1][7]
-
Monitor mechanical sensitivity using von Frey testing at regular intervals during and after the treatment period.
-
At the end of the study, tissues such as tibial nerves, dorsal root ganglia (DRG), and spinal cord can be collected for further analysis (e.g., Western blot, mitochondrial bioenergetics, qPCR).[1][6]
-
Caption: Experimental workflow for the in vivo assessment of this compound in a mouse model of CIPN.
Conclusion
This compound is a potent and highly selective HDAC6 inhibitor with a well-defined mechanism of action centered on the hyperacetylation of α-tubulin. This leads to the restoration of microtubule-dependent processes, such as axonal transport, which is critical for neuronal health. Preclinical data strongly support the therapeutic potential of this compound in treating chemotherapy-induced peripheral neuropathy and other conditions characterized by impaired microtubule dynamics and mitochondrial dysfunction. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the biological roles of HDAC6 and developing novel therapeutics targeting this enzyme.
References
- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]
- 6. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling | Journal of Neuroscience [jneurosci.org]
- 8. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HDAC6 inhibition promotes α-tubulin acetylation and ameliorates CMT2A peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Selective HDAC6 Inhibitor ACY-1083: A Deep Dive into its Effect on Tubulin Acetylation and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACY-1083 is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6) that has demonstrated significant therapeutic potential in preclinical models, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN). Its mechanism of action is centered on the modulation of tubulin acetylation, a critical post-translational modification that governs microtubule stability and axonal transport. This technical guide provides a comprehensive overview of this compound, focusing on its quantitative effects on tubulin acetylation, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell morphology. The acetylation of α-tubulin at lysine-40 is a key regulatory mechanism that enhances microtubule stability and promotes the binding of motor proteins, thereby facilitating efficient axonal transport. Histone Deacetylase 6 (HDAC6) is the primary enzyme responsible for the deacetylation of α-tubulin in the cytoplasm.[1] Dysregulation of HDAC6 activity and the subsequent hypoacetylation of tubulin have been implicated in the pathogenesis of various neurological disorders, including neurodegenerative diseases and chemotherapy-induced peripheral neuropathy.[2]
This compound has emerged as a promising therapeutic agent due to its high selectivity for HDAC6, minimizing off-target effects associated with broader spectrum HDAC inhibitors.[3][4] By inhibiting HDAC6, this compound increases the levels of acetylated α-tubulin, thereby restoring microtubule stability and improving axonal transport, which is often impaired in neuropathic conditions.[3][5]
Quantitative Data on this compound
The following tables summarize the key quantitative data regarding the potency, selectivity, and in vivo efficacy of this compound.
| Parameter | Value | Reference(s) |
| IC₅₀ (HDAC6) | 3 nM | [3][4][6] |
| Selectivity | >260-fold vs. other HDAC isoforms (HDAC1-9) | [3][4][6] |
| Cellular Activity | Dose-dependent increase in α-tubulin acetylation starting at 30 nM in SK-N-BE2 cells | [3] |
| No effect on histone acetylation below 10 μM in SK-N-BE2 cells | [3] |
Table 1: In Vitro Potency and Selectivity of this compound
| Species | Model | Dose & Route | Key Findings | Reference(s) |
| Mouse | Cisplatin-induced peripheral neuropathy | 10 mg/kg, i.p., daily for 7 or 14 days | - Reverses established mechanical allodynia.[3][7]- Prevents the development of mechanical allodynia.[3]- Increases α-tubulin acetylation in tibial nerves.[3]- Improves mitochondrial bioenergetics in tibial nerves.[3][8] | [3][7][8] |
| Rat | Paclitaxel-induced peripheral neuropathy | 3 mg/kg, oral, twice daily for 7 days | - Reverses paclitaxel-induced mechanical allodynia.[3][6] | [3][6] |
| Mouse | Cisplatin-induced cognitive impairment | Two 5-day cycles of cisplatin (B142131) followed by 11 daily administrations of this compound | - Reverses cisplatin-induced decrease in α-tubulin acetylation in the brain.[9] | [9] |
Table 2: Preclinical In Vivo Efficacy of this compound
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to evaluate the effect of this compound.
In Vitro HDAC6 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HDAC6.
-
Method: A commercially available HDAC6 enzymatic assay is typically used. The assay measures the deacetylation of a fluorogenic substrate by recombinant human HDAC6.
-
Recombinant HDAC6 enzyme is incubated with varying concentrations of this compound.
-
The fluorogenic acetylated substrate is added to initiate the reaction.
-
After a defined incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a plate reader.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Western Blot Analysis of α-Tubulin Acetylation
-
Objective: To quantify the levels of acetylated α-tubulin in cells or tissues following treatment with this compound.
-
Method:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1). A primary antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The ratio of acetylated α-tublin to total α-tubulin is calculated.
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model and Behavioral Testing
-
Objective: To assess the in vivo efficacy of this compound in preventing or reversing CIPN.
-
Method:
-
Induction of Neuropathy: Rodents (mice or rats) are treated with a chemotherapeutic agent known to cause neuropathy, such as cisplatin or paclitaxel. A typical cisplatin regimen in mice involves two cycles of 2.3 mg/kg/day for 5 days, with a 5-day rest period in between.[7]
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection or oral gavage. For reversal studies, this compound treatment begins after the development of mechanical allodynia.[3] For prevention studies, this compound is administered prior to each dose of the chemotherapeutic agent.[3]
-
Behavioral Assessment (Mechanical Allodynia): Mechanical sensitivity is measured using von Frey filaments. The 50% paw withdrawal threshold is determined using the up-down method. An increase in the withdrawal threshold indicates a reduction in pain sensitivity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Proposed mechanism of action for this compound in reversing CIPN.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling | Journal of Neuroscience [jneurosci.org]
- 8. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Target Validation of ACY-1083
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
ACY-1083 is a potent, selective, and brain-penetrant small molecule inhibitor of Histone Deacetylase 6 (HDAC6). Target validation studies have robustly demonstrated its efficacy in models of neurodegenerative diseases, particularly chemotherapy-induced peripheral neuropathy (CIPN). The primary mechanism of action of this compound is the inhibition of HDAC6's cytoplasmic deacetylase activity, leading to the hyperacetylation of its key substrate, α-tubulin. This, in turn, facilitates the restoration of axonal transport, particularly of mitochondria, thereby alleviating neuronal stress and improving neuronal function. This document provides a comprehensive overview of the target validation for this compound, including its biochemical potency, cellular selectivity, preclinical efficacy, and the detailed experimental protocols used to validate its mechanism of action.
Introduction to this compound and its Target: HDAC6
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb HDAC that plays a critical role in various cellular processes, including cell motility, protein degradation, and intracellular transport, by deacetylating non-histone protein substrates.[1][2] One of its most well-characterized substrates is α-tubulin, a major component of microtubules.[3][4] The acetylation of α-tubulin is a key post-translational modification that enhances microtubule stability and promotes the efficient transport of cellular cargo, such as mitochondria, along the axonal network.[3][5] In several neurodegenerative conditions, including CIPN and Charcot-Marie-Tooth disease, HDAC6 activity is dysregulated, leading to hypoacetylation of α-tubulin and impaired axonal transport, which contributes to neuronal damage.[6][7]
This compound has been developed as a highly selective inhibitor of HDAC6, designed to restore α-tubulin acetylation and ameliorate the pathological consequences of impaired axonal transport.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| HDAC6 IC50 | 3 nM | [8][9][10] |
| Selectivity | >260-fold vs. other HDAC isoforms (HDAC1-9) | [8][9] |
| Cellular Selectivity | >300-fold (α-tubulin vs. histone acetylation) | [8] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value (at 5 mg/kg, i.p.) | Reference |
| Cmax (Maximum Plasma Concentration) | 936 ng/mL | [8][10] |
| T1/2 (Half-life) | 3.5 hours | [8][10] |
| Biologically Active Plasma Exposure | 8 hours | [8][10] |
Table 3: Preclinical Efficacy of this compound in a Mouse Model of Cisplatin-Induced Peripheral Neuropathy
| Efficacy Endpoint | Observation | Reference |
| Mechanical Allodynia | Reversal of paw withdrawal threshold | [7][8] |
| Numbness (Adhesive Removal Test) | Normalized response time | [8] |
| α-Tubulin Acetylation (Tibial Nerve) | Significant increase | [7][8] |
| Mitochondrial Respiration (Tibial Nerve) | Normalized baseline and maximal respiration | [8] |
| Intraepidermal Nerve Fiber Density | Restored to normal levels | [7][11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
The primary signaling pathway initiated by this compound involves the direct inhibition of HDAC6, leading to downstream effects on microtubule-based transport.
Caption: this compound inhibits HDAC6, increasing α-tubulin acetylation and improving mitochondrial transport.
Experimental Workflow for In Vivo Target Validation
A typical workflow for assessing the efficacy of this compound in a preclinical model of chemotherapy-induced peripheral neuropathy (CIPN).
Caption: Workflow for CIPN induction, this compound treatment, and subsequent multi-level assessment.
Detailed Experimental Protocols
In Vitro HDAC6 Inhibition and Selectivity Assay
Objective: To determine the IC50 of this compound for HDAC6 and its selectivity against other HDAC isoforms.
Methodology:
-
Enzyme Inhibition Assay: Recombinant human HDAC enzymes are used. The assay is typically performed in a 384-well plate format.
-
Substrate: A fluorogenic acetylated peptide substrate is used.
-
Procedure: a. This compound is serially diluted to various concentrations. b. The compound dilutions are incubated with the specific HDAC enzyme. c. The reaction is initiated by the addition of the substrate. d. After a defined incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal. e. Fluorescence is read on a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.[8]
Cellular Selectivity (α-tubulin vs. Histone Acetylation):
-
Cell Line: SK-N-BE2 neuroblastoma cells are commonly used.
-
Treatment: Cells are treated with a range of this compound concentrations (e.g., 3 nM to 10 µM) for 5 hours.[8]
-
Lysis: Cells are lysed in RIPA buffer containing protease and deacetylase inhibitors.
-
Analysis: Lysates are analyzed by Western blot.
-
Antibodies:
-
Primary: Anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-Histone H3, anti-Histone H3.
-
Secondary: HRP-conjugated secondary antibodies.
-
-
Quantification: Band intensities are quantified, and the ratio of acetylated to total protein is calculated to determine the effective concentration for target engagement. A significant increase in α-tubulin acetylation at concentrations much lower than those affecting histone acetylation demonstrates cellular selectivity.[8]
In Vivo Model of Cisplatin-Induced Peripheral Neuropathy (CIPN)
Objective: To evaluate the ability of this compound to prevent or reverse the symptoms of CIPN in mice.
Methodology:
-
Animals: Adult male C57BL/6J mice are typically used.[12]
-
Cisplatin Administration: Mice receive two cycles of cisplatin (2.3 mg/kg/day, i.p.) for 5 consecutive days, followed by a 5-day rest period.[12][13]
-
This compound Treatment: For reversal studies, this compound (e.g., 10 mg/kg, i.p.) is administered daily, starting after the development of neuropathy (e.g., 3 days after the last cisplatin dose).[8]
-
Vehicle Control: A solution of 20% 2-hydroxypropyl-B-cyclodextrin and 0.5% hydroxypropyl methylcellulose (B11928114) in water is used as a vehicle.[14]
Behavioral Testing: Mechanical Allodynia (von Frey Test)
Objective: To measure the mechanical sensitivity of the mouse hind paws as an indicator of neuropathic pain.
Methodology:
-
Acclimatization: Mice are placed in individual plexiglass chambers on an elevated wire mesh floor and allowed to acclimatize for at least 1 hour before testing.[15][16]
-
Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[15]
-
Response: A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw.
-
Threshold Calculation: The 50% paw withdrawal threshold is determined using the up-down method.[8] Testing begins with a filament in the middle of the range (e.g., 0.6g), and the next filament used is either stiffer (no response) or weaker (response).[15]
-
Data Analysis: The paw withdrawal thresholds of the this compound-treated group are compared to the vehicle-treated group. A significant increase in the threshold indicates a reversal of mechanical allodynia.
Mitochondrial Function Assay
Objective: To assess the impact of this compound on mitochondrial bioenergetics in nerve tissue.
Methodology:
-
Tissue Preparation: Tibial nerves or dorsal root ganglia (DRG) are dissected from treated and control mice.[8]
-
Respirometry: High-resolution respirometry (e.g., using an Oroboros Oxygraph-2k or a Seahorse XF Analyzer) is used to measure oxygen consumption rates (OCR).[17]
-
Protocol: A substrate-uncoupler-inhibitor titration (SUIT) protocol is typically employed to assess different aspects of mitochondrial function: a. Baseline Respiration: Measured in the presence of substrates for Complex I (e.g., glutamate (B1630785) and malate).[17] b. State 3 Respiration (ATP-linked): ADP is added to stimulate ATP synthesis. c. Maximal Respiratory Capacity: A chemical uncoupler (e.g., FCCP) is added to dissipate the proton gradient and induce maximal OCR. d. Non-mitochondrial Respiration: Measured after the addition of inhibitors of the electron transport chain (e.g., rotenone (B1679576) and antimycin A).[8]
-
Data Analysis: OCR values for different respiratory states are compared between treatment groups to determine if this compound restores mitochondrial function.[8]
Conclusion
The collective evidence from in vitro and in vivo studies provides a robust validation of HDAC6 as the primary therapeutic target of this compound. The compound demonstrates high potency and selectivity for HDAC6, leading to the specific hyperacetylation of its substrate, α-tubulin, in cellular and animal models. This mechanism directly translates to the restoration of mitochondrial transport and function in neurons, resulting in the significant amelioration of behavioral deficits in a well-established animal model of peripheral neuropathy. These findings strongly support the continued development of this compound and other selective HDAC6 inhibitors for the treatment of neurodegenerative diseases.
References
- 1. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 Regulates Mitochondrial Transport in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired Function of HDAC6 Slows Down Axonal Growth and Interferes with Axon Initial Segment Development | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. rupress.org [rupress.org]
- 7. Frontiers | HDAC6: A Key Link Between Mitochondria and Development of Peripheral Neuropathy [frontiersin.org]
- 8. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 16. mmpc.org [mmpc.org]
- 17. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
ACY-1083: A Technical Guide to its Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-1083 is a potent and highly selective, brain-penetrant inhibitor of histone deacetylase 6 (HDAC6).[1][2][3][4] Preclinical studies have demonstrated its potential as a therapeutic agent, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN).[1][2][5] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action and therapeutic effects in CIPN models.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in mice following intraperitoneal administration.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Dose | Route of Administration | Source |
| Cmax | 936 ng/mL | Mouse | 5 mg/kg | Intraperitoneal (i.p.) | [1] |
| T½ | 3.5 hours | Mouse | 5 mg/kg | Intraperitoneal (i.p.) | [1] |
| Biologically Active Plasma Exposure | 8 hours | Mouse | 5 mg/kg | Intraperitoneal (i.p.) | [1] |
Pharmacodynamics
This compound exerts its biological effects primarily through the selective inhibition of HDAC6, leading to a cascade of downstream events that contribute to its therapeutic potential.
In Vitro Activity
This compound is a highly potent inhibitor of HDAC6 with an in vitro IC50 of 3 nM.[1] It demonstrates significant selectivity for HDAC6 over other HDAC isoforms, being over 260-fold more selective for HDAC6 than for HDACs 1-9.[1] This selectivity is a key feature, as it minimizes off-target effects associated with broader HDAC inhibition. A primary pharmacodynamic marker of this compound activity is the dose-dependent increase in the acetylation of α-tubulin, a known HDAC6 substrate.[1]
Table 2: In Vitro Selectivity of this compound
| Target | IC50 | Selectivity vs. HDAC6 | Source |
| HDAC6 | 3 nM | - | [1] |
| Other HDACs (1-9) | >780 nM | >260-fold | [1] |
In Vivo Pharmacodynamics and Efficacy
Preclinical studies have extensively investigated the in vivo pharmacodynamic effects and therapeutic efficacy of this compound, particularly in models of chemotherapy-induced peripheral neuropathy.
Reversal of Chemotherapy-Induced Peripheral Neuropathy (CIPN):
-
This compound has been shown to effectively prevent and reverse mechanical allodynia, spontaneous pain, and numbness in rodent models of cisplatin- and paclitaxel-induced neuropathy.[1][2][5]
-
Treatment with this compound restores intraepidermal nerve fiber density, suggesting a role in nerve regeneration.[5]
Mechanism of Action in CIPN:
The therapeutic effects of this compound in CIPN are believed to be mediated through a multi-faceted mechanism:
-
Increased α-Tubulin Acetylation: Inhibition of HDAC6 by this compound leads to increased acetylation of α-tubulin in peripheral nerves.[1] This is significant because α-tubulin acetylation is crucial for the stability and function of microtubules, which are essential for axonal transport.
-
Improved Mitochondrial Function: this compound enhances mitochondrial bioenergetics and content in the tibial nerve and dorsal root ganglia of cisplatin-treated mice.[1] By improving mitochondrial transport and health, this compound may alleviate the neuronal damage caused by chemotherapeutic agents.
-
Modulation of Inflammatory Pathways: this compound has been shown to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) in the spinal cord of cisplatin-treated mice.[6][7] This effect is dependent on macrophages.[6][7] The increased IL-10 signaling to sensory neurons is a critical component of the reversal of mechanical hypersensitivity.[6]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Reversing CIPN
Caption: Mechanism of this compound in reversing chemotherapy-induced peripheral neuropathy.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for determining the pharmacokinetic profile of this compound in mice.
Experimental Protocols
In Vivo Pharmacokinetics in Mice
-
Animals: Mice were fasted overnight prior to the study.[1]
-
Formulation and Dosing: this compound was dissolved in a vehicle of 10% dimethylacetamide and 10% Solutol HS 15 in saline.[1] A single dose of 5 mg/kg was administered via intraperitoneal injection.[1]
-
Blood Sampling: Blood was collected via retro-orbital bleeding at multiple time points post-injection: 5, 15, and 30 minutes, and 1, 2, 4, 8, and 24 hours.[1]
-
Sample Processing: Plasma was separated by centrifugation at 2,000 x g for 5 minutes at 4°C.[1]
-
Analysis: Plasma concentrations of this compound were determined to calculate pharmacokinetic parameters.
In Vivo Efficacy in a Cisplatin-Induced Neuropathy Model
-
Animal Model: C57BL/6J mice were used.[1]
-
Induction of Neuropathy: Mice received two cycles of cisplatin (B142131) (cumulative dose of 23 mg/kg).[1]
-
Treatment: Three days after the final cisplatin dose, when mechanical allodynia was established, mice were treated daily with this compound (3 or 10 mg/kg, i.p.) or vehicle for 7 days.[1]
-
Formulation: For these studies, this compound was formulated in 20% 2-hydroxypropyl-β-cyclodextrin and 0.5% hydroxypropyl methylcellulose (B11928114) in water.[1]
-
Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments.[1]
Western Blot for α-Tubulin Acetylation
-
Tissue Collection: Tibial nerves were collected from mice treated with cisplatin and this compound or vehicle.[1]
-
Protein Extraction and Quantification: Standard protein extraction and quantification methods were used.
-
Immunoblotting: Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for acetylated α-tubulin and total α-tubulin.
-
Detection and Analysis: Appropriate secondary antibodies and a detection system were used to visualize the protein bands. The density of the bands was quantified to determine the relative levels of acetylated α-tubulin.[1]
Conclusion
This compound is a selective HDAC6 inhibitor with a promising preclinical profile for the treatment of chemotherapy-induced peripheral neuropathy. Its pharmacokinetic properties in mice allow for sufficient plasma exposure to engage its target and elicit a pharmacodynamic response. The mechanism of action is well-supported by evidence of increased α-tubulin acetylation, improved mitochondrial function, and modulation of the IL-10 signaling pathway. While these preclinical findings are encouraging, it is important to note the absence of publicly available data on the safety, toxicology, and clinical development of this compound in humans. Further investigation is warranted to translate these promising preclinical results into clinical applications.
References
- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | New7 | 1708113-43-2 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 5. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway | Semantic Scholar [semanticscholar.org]
- 6. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways of ACY-1083
This guide provides a comprehensive overview of the cellular and molecular mechanisms of ACY-1083, a selective histone deacetylase 6 (HDAC6) inhibitor. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of HDAC6 inhibition, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN).
Core Mechanism of Action
This compound is a potent and highly selective inhibitor of HDAC6, a class IIb histone deacetylase that primarily localizes to the cytoplasm. Unlike other HDACs, which mainly target histone proteins in the nucleus to regulate gene expression, HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin, a key component of microtubules.[1][2] The selectivity of this compound for HDAC6 over other HDAC isoforms is a critical feature, minimizing off-target effects.[1][2][3]
The primary mechanism of action of this compound involves the inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of its substrates.[1] This increased acetylation, particularly of α-tubulin, has significant downstream effects on cellular processes, including intracellular transport, mitochondrial function, and inflammatory signaling.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the selectivity and preclinical efficacy of this compound.
Table 1: In Vitro Selectivity of this compound
| Target | IC50 | Selectivity vs. Other HDACs | Cell Line | Effect |
| HDAC6 | 3 nM | >260-fold | SK-N-BE2 | Increased α-tubulin acetylation starting at 30 nM |
| Other HDACs (1-9) | - | - | SK-N-BE2 | Histone acetylation only affected at 10 µM |
Data sourced from multiple preclinical studies.[1][2][3][5]
Table 2: Preclinical Pharmacokinetics of this compound in Mice
| Dose (i.p.) | Cmax | T1/2 | Biologically Active Plasma Exposure |
| 5 mg/kg | 936 ng/mL | 3.5 hours | 8 hours |
Data from in vivo studies in mice.[1][3]
Table 3: Preclinical Efficacy of this compound in CIPN Models
| Chemotherapeutic Agent | Animal Model | This compound Dose | Outcome |
| Cisplatin (B142131) | C57BL/6J mice | 10 mg/kg (i.p.) for 7 days | Effectively relieved mechanical allodynia.[1][3] |
| Paclitaxel | Adult male SD rats | 3 mg/kg (oral) for 7 days | Reversed mechanical allodynia.[3] |
Key Cellular Pathways Modulated by this compound
This compound influences several interconnected cellular pathways to exert its therapeutic effects, primarily through the inhibition of HDAC6.
1. Microtubule Dynamics and Axonal Transport:
HDAC6 plays a crucial role in regulating the acetylation status of α-tubulin. Deacetylation of α-tubulin by HDAC6 is associated with reduced stability of microtubules. By inhibiting HDAC6, this compound promotes the hyperacetylation of α-tubulin, which in turn enhances the stability and function of the microtubule network.[1] This is particularly important in neurons, where microtubules are essential for axonal transport of mitochondria, vesicles, and other vital cellular components. In the context of CIPN, impaired axonal transport is a key pathological feature, and by restoring microtubule function, this compound can alleviate neuronal damage.[1][6]
Caption: this compound's effect on microtubule dynamics.
2. Mitochondrial Function and Bioenergetics:
Mitochondrial dysfunction is a hallmark of CIPN.[1][4] Studies have shown that this compound treatment can enhance mitochondrial bioenergetics in the tibial nerves and dorsal root ganglia (DRG) of cisplatin-treated mice.[1][2] The proposed mechanism involves the normalization of mitochondrial function, which may be a consequence of improved axonal transport of mitochondria or direct effects on mitochondrial proteins. This compound has been shown to normalize the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), indicating a restoration of mitochondrial respiration and glycolysis.[4]
Caption: this compound's impact on mitochondrial function.
3. Anti-inflammatory Signaling via IL-10 and Macrophages:
Recent evidence suggests that the therapeutic effects of this compound in CIPN are not solely neuron-intrinsic but also involve the modulation of the immune system.[4] this compound has been shown to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) in the spinal cord of cisplatin-treated mice.[4] This effect is dependent on the presence of MRC1 (CD206)-positive macrophages. The proposed model suggests that HDAC6 inhibition in macrophages promotes IL-10 production, which then acts on IL-10 receptors on DRG neurons to suppress neuronal hyperexcitability and reverse mechanical hypersensitivity.[4]
Caption: this compound's anti-inflammatory pathway.
4. Opioid Signaling Pathway:
In the context of reversing cisplatin-induced mechanical hypersensitivity, this compound treatment has been linked to the endogenous opioid system. Studies have shown that cisplatin treatment decreases the expression of delta-opioid receptors (DORs) in the DRG, and this compound administration reverses this effect, normalizing DOR expression.[7] The reversal of mechanical hypersensitivity by this compound can be blocked by opioid receptor antagonists, indicating that the therapeutic effect is mediated, at least in part, through the activation of opioid signaling pathways.[7]
Caption: this compound's influence on opioid signaling.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the literature on this compound.
1. In Vitro HDAC6 Inhibition Assay:
-
Objective: To determine the IC50 of this compound for HDAC6.
-
Method: Recombinant human HDAC6 enzyme is incubated with a fluorogenic substrate and varying concentrations of this compound. The reaction is allowed to proceed for a specified time at 37°C. A developer solution is then added to stop the reaction and generate a fluorescent signal. The fluorescence is measured using a plate reader. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
2. Western Blot for α-tubulin Acetylation:
-
Objective: To assess the effect of this compound on the acetylation of α-tubulin in cells.
-
Cell Line: SK-N-BE2 neuroblastoma cells.
-
Protocol:
-
Cells are treated with various concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 5 hours).
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software.
-
3. Animal Model of Chemotherapy-Induced Peripheral Neuropathy:
-
Objective: To evaluate the in vivo efficacy of this compound in reversing CIPN.
-
Animal Model: C57BL/6J mice.
-
Protocol:
-
Induction of Neuropathy: Mice receive two cycles of cisplatin (2.3 mg/kg/day, i.p.) for 5 days, with a 5-day rest period between cycles.[4][7]
-
Drug Administration: Three days after the final cisplatin dose, mice are treated with this compound (10 mg/kg/day, i.p.) or vehicle for a specified duration (e.g., 7-14 days).[1][7] this compound is prepared in a vehicle consisting of 20% 2-hydroxypropyl-β-cyclodextrin and 0.5% hydroxypropyl methylcellulose (B11928114) in sterile water.[4][7]
-
Behavioral Testing (Mechanical Allodynia): Mechanical sensitivity is assessed using von Frey filaments. The 50% paw withdrawal threshold is determined using the up-down method at baseline and various time points throughout the experiment.[1]
-
4. Mitochondrial Bioenergetics Assay:
-
Objective: To measure the effect of this compound on mitochondrial function in nerve tissue.
-
Tissue: Tibial nerves or dorsal root ganglia (DRG) are isolated from treated and control animals.
-
Protocol (Seahorse XF Analyzer):
-
Freshly isolated tissue is minced and plated in a Seahorse XF plate.
-
The tissue is incubated in assay medium, and baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) are measured.
-
A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial respiration, including ATP-coupled respiration, maximal respiratory capacity, and non-mitochondrial oxygen consumption.
-
Data is normalized to the total amount of protein in each well.
-
Conclusion
This compound is a highly selective HDAC6 inhibitor with a multifaceted mechanism of action that extends beyond simple histone modification. Its ability to modulate microtubule dynamics, enhance mitochondrial function, and exert anti-inflammatory effects through the IL-10 pathway underscores its therapeutic potential for treating complex pathologies such as chemotherapy-induced peripheral neuropathy. The convergence of these cellular pathways on key aspects of neuronal health and immune modulation provides a strong rationale for its continued investigation and development. This guide has provided a detailed overview of these pathways, supported by quantitative data and experimental methodologies, to aid researchers in their understanding of this promising therapeutic agent.
References
- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]
- 7. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling | Journal of Neuroscience [jneurosci.org]
Methodological & Application
Application Notes and Protocols for ACY-1083 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-1083 is a potent and highly selective, brain-penetrant inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] It has demonstrated significant therapeutic potential in preclinical models, particularly in the context of chemotherapy-induced peripheral neuropathy.[1][4][5] These application notes provide detailed protocols for in vitro assays to characterize the activity and selectivity of this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of this compound against various HDAC isoforms.
| Target | IC50 | Selectivity vs. HDAC6 | Reference |
| HDAC6 | 3 nM | - | [1][2][4][5] |
| HDAC1 | 961 nM | >320-fold | [6] |
| HDAC2 | >7000-fold vs HDAC6 | >7000-fold | [7] |
| HDAC3 | >7000-fold vs HDAC6 | >7000-fold | [7] |
| HDAC4 | >1000-fold vs HDAC6 | >1000-fold | [7] |
| HDAC5 | >400-fold vs HDAC6 | >400-fold | [7] |
| HDAC7 | >400-fold vs HDAC6 | >400-fold | [7] |
| HDAC8 | >1000-fold vs HDAC6 | >1000-fold | [7] |
| HDAC9 | >1000-fold vs HDAC6 | >1000-fold | [7] |
| HDAC10 | >1000-fold vs HDAC6 | >1000-fold | [7] |
| HDAC11 | >1000-fold vs HDAC6 | >1000-fold | [7] |
Signaling Pathway
This compound selectively inhibits HDAC6, a cytoplasmic enzyme responsible for the deacetylation of several proteins, most notably α-tubulin. Inhibition of HDAC6 by this compound leads to an accumulation of acetylated α-tubulin, which can impact microtubule dynamics and intracellular transport. This mechanism is believed to underlie its therapeutic effects, including the reversal of chemotherapy-induced peripheral neuropathy and the enhancement of mitochondrial bioenergetics.[4][5][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hh.um.es [hh.um.es]
- 7. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACY-1083 in Cell Culture
These application notes provide a comprehensive guide for researchers utilizing ACY-1083, a highly selective Histone Deacetylase 6 (HDAC6) inhibitor, in cell culture experiments. The information is tailored for professionals in cancer research, particularly those investigating neuroblastoma and other malignancies.
Introduction
This compound is a potent and highly selective, brain-penetrant inhibitor of HDAC6 with an in vitro IC50 of 3 nM.[1][2][3][4] Its selectivity for HDAC6 is over 260-fold compared to other HDAC isoforms.[1][2][4] Histone deacetylases are crucial enzymes in regulating gene expression through the deacetylation of histones and other non-histone proteins.[5] HDAC6 is unique in that its primary substrates are cytoplasmic proteins, including α-tubulin. Inhibition of HDAC6 leads to the hyperacetylation of these substrates, which can affect cellular processes such as protein trafficking, cell migration, and cell division. In the context of cancer, HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis, making them a promising class of therapeutic agents.[5] While the primary application of this compound in published studies has been the reversal of chemotherapy-induced peripheral neuropathy, its mechanism of action suggests potential for direct anti-cancer effects.[2][4]
Mechanism of Action
This compound exerts its biological effects by binding to the active site of the HDAC6 enzyme, thereby preventing the deacetylation of its target proteins. A primary and well-documented downstream effect of HDAC6 inhibition is the accumulation of acetylated α-tubulin. This post-translational modification can alter microtubule dynamics and stability, which may, in turn, impact cell cycle progression and cell motility. In neuroblastoma, HDAC inhibitors as a class have been shown to restore the tumor suppressor function of p53, leading to apoptosis and cell cycle arrest.[6][7]
Caption: Mechanism of action of this compound.
Data Presentation: In Vitro Treatment Conditions
The following table summarizes the currently available data on this compound treatment conditions in various cell lines. It is important to note that data on the anti-proliferative or cytotoxic IC50 of this compound in neuroblastoma cell lines is limited in the public domain. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and endpoint.
| Cell Line | Cell Type | Concentration(s) | Treatment Time | Observed Effect | Reference |
| SK-N-BE2 | Human Neuroblastoma | 3 nM - 10 µM | 5 hours | Dose-dependent increase in α-tubulin acetylation starting at 30 nM. | [4] |
| HT22 | Mouse Hippocampal | 30 nM, 300 nM | Not specified | Improved cell viability. | [1] |
| THP-1 | Human Monocytic Leukemia | 94 µM (IC50) | Not specified | Cytotoxicity. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cultured cancer cells. These are general protocols that should be optimized for the specific cell line and experimental goals.
Protocol 1: Assessment of α-Tubulin Acetylation by Western Blot
This protocol is adapted from a study using the SK-N-BE2 neuroblastoma cell line.[4]
Materials:
-
SK-N-BE2 cells (or other neuroblastoma cell line of interest)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
12-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-Histone H3 (as a negative control for selectivity), anti-Histone H3.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed SK-N-BE2 cells in 12-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, and 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 5 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot:
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities relative to the loading control (total α-tubulin or Histone H3).
-
Protocol 2: Cell Viability Assay (MTS/MTT Assay)
This protocol provides a framework for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SH-SY5Y, SK-N-BE2)
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Treatment: Prepare serial dilutions of this compound. A broad range should be tested initially (e.g., 10 nM to 100 µM) to determine the IC50.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Assay: Add the MTS/MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT after solubilization).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 value) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma [frontiersin.org]
- 6. research.uniupo.it [research.uniupo.it]
- 7. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ACY-1083 for Mouse Models of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced peripheral neuropathy (CIPN) is a common, dose-limiting side effect of many anti-cancer agents, causing sensory symptoms such as pain, numbness, and tingling. Currently, there are no FDA-approved treatments for CIPN.[1][2] ACY-1083, a selective inhibitor of histone deacetylase 6 (HDAC6), has emerged as a promising therapeutic candidate for reversing and preventing the debilitating symptoms of CIPN in preclinical models.[3][4][5]
HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin, a key component of microtubules.[1] By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which is associated with improved mitochondrial transport within neurons.[1][6][7] This restoration of mitochondrial function is believed to be a key mechanism in alleviating the neuronal damage caused by chemotherapeutic agents.[1][4][6] This document provides a detailed overview of the application of this compound in mouse models of CIPN, including established dosages, experimental protocols, and the underlying signaling pathways.
Data Presentation: this compound Dosage and Administration in Mouse Models of CIPN
The following table summarizes the quantitative data from various studies on the use of this compound in mouse models of CIPN.
| Chemotherapy Model | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| Cisplatin (B142131) | C57BL/6J | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days, starting 3 days after the last cisplatin dose. | Reversed cisplatin-induced mechanical allodynia. | [3][6] |
| Cisplatin | C57BL/6J | 3 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days, starting 3 days after the last cisplatin dose. | Did not relieve cisplatin-induced mechanical allodynia. | [3][6] |
| Cisplatin | Not Specified | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 14 consecutive days, starting 3 days after the last cisplatin dose. | Produced a complete and sustained recovery from mechanical allodynia. | [6][8] |
| Cisplatin | Not Specified | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days, starting 3 days after completion of cisplatin treatment. | Reversed cisplatin-induced mechanical hypersensitivity in female mice. | [9] |
| Cisplatin | Not Specified | 10 mg/kg | Intraperitoneal (i.p.) | Administered 1 hour prior to each cisplatin injection and for 2 days after the last injection. | Prevented the development of cisplatin-induced mechanical allodynia. | [6] |
| Paclitaxel (B517696) (in rats) | Sprague-Dawley | 3 mg/kg | Oral gavage | Twice daily for 7 days, following 13 daily injections of paclitaxel. | Reversed paclitaxel-induced mechanical allodynia. | [6] |
Experimental Protocols
Induction of CIPN in Mouse Models
a. Cisplatin-Induced Peripheral Neuropathy:
-
Reagents: Cisplatin (TEVA Pharmaceuticals), sterile saline.
-
Procedure: Dilute cisplatin in sterile saline. Administer to mice via intraperitoneal (i.p.) injection at a daily dose of 2.3 mg/kg for 5 consecutive days. This is followed by a 5-day rest period and then a second 5-day cycle of injections.[6] This regimen results in a cumulative dose of 23 mg/kg.
b. Paclitaxel-Induced Peripheral Neuropathy (Rat Model):
-
Reagents: Paclitaxel (Tocris Biosciences), sterile saline.
-
Procedure: Dilute paclitaxel in sterile saline. Administer to rats via i.p. injection at a dose of 6 mg/kg daily for 7 days, followed by 12 mg/kg for 6 days.[6]
Preparation and Administration of this compound
-
Vehicle Preparation: this compound is typically dissolved in a vehicle consisting of 20% 2-hydroxypropyl-B-cyclodextrin (Sigma-Aldrich) and 0.5% hydroxypropyl methylcellulose (B11928114) (Spectrum Chemical) in sterile water.[6][8][9]
-
Administration: For intraperitoneal injection in mice, this compound is administered at the dosages specified in the table above.[6][8][9] For oral gavage in rats, the formulation is also used as described.[6]
Assessment of Peripheral Neuropathy
a. Behavioral Testing: Mechanical Allodynia (von Frey Test)
-
Purpose: To measure the sensitivity to a mechanical stimulus.
-
Procedure: Place mice on an elevated wire mesh platform in individual clear plastic chambers and allow them to acclimate. Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. A positive response is a brisk withdrawal or licking of the paw. The 50% paw withdrawal threshold is calculated using the up-down method.[6]
b. Histology: Intraepidermal Nerve Fiber (IENF) Density
-
Purpose: To quantify nerve damage in the skin.
-
Procedure: Collect skin biopsies from the hind paws. Stain tissues with antibodies for IENFs (e.g., PGP9.5) and collagen.[6] Quantify the number of nerve fibers crossing the basement membrane per unit length.
c. Mitochondrial Bioenergetics Assay
-
Purpose: To assess mitochondrial function in neuronal tissue.
-
Procedure: Isolate dorsal root ganglia (DRG) or tibial nerves. Use a Seahorse XF Analyzer to measure oxygen consumption rates, which provides information on basal respiration, ATP-coupled respiration, proton leak, and maximal respiratory capacity.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation in a mouse model of CIPN.
Caption: Proposed mechanism of action of this compound in mitigating CIPN.
Caption: Experimental workflow for evaluating this compound in a CIPN mouse model.
Conclusion
This compound has demonstrated significant efficacy in preclinical mouse models of CIPN, with a 10 mg/kg intraperitoneal dose effectively reversing established neuropathy.[3][6] The protocols outlined in this document provide a framework for researchers to investigate the therapeutic potential of this compound and other HDAC6 inhibitors. Further research into the detailed molecular mechanisms, including the role of IL-10 and opioid signaling pathways, will be crucial for the clinical translation of these promising findings.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling | Journal of Neuroscience [jneurosci.org]
- 9. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preparing ACY-1083 for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and in vivo administration of ACY-1083, a selective histone deacetylase 6 (HDAC6) inhibitor. The following information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Application Notes
This compound is a potent and selective HDAC6 inhibitor that has shown promise in preclinical models of various diseases, particularly chemotherapy-induced peripheral neuropathy (CIPN).[1][2][3][4] Its in vivo efficacy is dependent on appropriate formulation and administration. Due to its hydrophobic nature, this compound requires a suitable vehicle for solubilization or suspension to ensure consistent delivery and bioavailability in animal models.
The selection of a specific formulation and administration route should be guided by the experimental design, the animal model being used, and the target tissue or desired pharmacokinetic profile. The protocols provided below are based on established methods from peer-reviewed literature.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of this compound.
Table 1: Recommended Formulations for this compound Administration
| Administration Route | Vehicle Composition | Species | Reference |
| Intraperitoneal (i.p.) | 20% 2-hydroxypropyl-β-cyclodextrin + 0.5% hydroxypropyl methylcellulose (B11928114) in sterile water | Mouse | [1][2][5] |
| Intraperitoneal (i.p.) | 10% dimethylacetamide + 10% Solutol HS 15 in saline | Mouse | [2] |
| Oral Gavage | Not specified in detail, but used in rats. | Rat | [2][6] |
| Oral Gavage | 10% DMSO + 30% Propylene glycol + 60% PEG-300 (for the related HDAC inhibitor ACY-1215) | Mouse | [2] |
Table 2: In Vivo Dosage and Administration of this compound
| Species | Administration Route | Dosage | Dosing Schedule | Therapeutic Area | Reference |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Daily for 14 days | Chemotherapy-Induced Peripheral Neuropathy (Cisplatin model) | [1] |
| Mouse | Intraperitoneal (i.p.) | 3 or 10 mg/kg | Daily for 7 days | Chemotherapy-Induced Peripheral Neuropathy (Cisplatin model) | [2] |
| Rat | Oral Gavage | 3 mg/kg | Twice daily for 7 days | Chemotherapy-Induced Peripheral Neuropathy (Paclitaxel model) | [2][6] |
| Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Single dose for pharmacokinetic studies | Pharmacokinetics | [2][6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice (Suspension)
This protocol is adapted from studies investigating the effects of this compound on chemotherapy-induced peripheral neuropathy.[1][2][5]
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin
-
Hydroxypropyl methylcellulose (HPMC)
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
In a sterile container, prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile water. For example, to prepare 10 mL of vehicle, dissolve 2 g of 2-hydroxypropyl-β-cyclodextrin in 8 mL of sterile water and then bring the final volume to 10 mL.
-
Add hydroxypropyl methylcellulose to the solution to a final concentration of 0.5% (w/v). For 10 mL of vehicle, this would be 50 mg.
-
Mix thoroughly using a vortex mixer until the HPMC is fully dissolved. Gentle heating may aid in dissolution. Allow the solution to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed. For a 10 mg/kg dose in a mouse with an injection volume of 10 mL/kg, the final concentration of the suspension should be 1 mg/mL.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of the prepared vehicle to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension.
-
For difficult-to-suspend particles, brief sonication may be applied.
-
Visually inspect the suspension for uniformity before each injection. It is crucial to vortex the suspension immediately before drawing it into the syringe to ensure accurate dosing.
-
Protocol 2: Preparation of this compound for Oral Gavage in Rats (Conceptual)
While specific formulation details for oral gavage of this compound are not extensively detailed in the provided references, a general approach can be adapted from common practices for oral administration of hydrophobic compounds.[2][6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
This protocol is based on a common vehicle for oral administration. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For 1 mL of vehicle, combine 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
Vortex thoroughly to create a homogenous solution.
-
-
Prepare the this compound Solution:
-
Weigh the required amount of this compound powder. For a 3 mg/kg dose in a rat with a gavage volume of 5 mL/kg, the final concentration should be 0.6 mg/mL.
-
First, dissolve the this compound powder in the DMSO component of the vehicle.
-
Gradually add the PEG300, Tween-80, and saline mixture while continuously vortexing to ensure the compound remains in solution.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, adjustments to the vehicle composition may be necessary.
-
Visualizations
Caption: Experimental workflow for preparing and administering this compound.
References
- 1. jneurosci.org [jneurosci.org]
- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ACY-1083 in the SK-N-BE2 Human Neuroblastoma Cell Line
For Research Use Only
Introduction
ACY-1083 is a highly selective and brain-penetrant inhibitor of Histone Deacetylase 6 (HDAC6).[1] HDAC6 is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell migration, protein quality control, and microtubule dynamics, through the deacetylation of non-histone protein substrates such as α-tubulin, cortactin, and HSP90.[2][3] In the context of neuroblastoma, the most common extracranial solid tumor in children, HDAC6 has been implicated in tumor cell dissemination and survival.[2][3][4] Upregulation of HDAC6 is associated with enhanced cell motility and invasion, while its inhibition can impair these processes and promote apoptosis.[2][3]
The SK-N-BE(2) cell line is a human neuroblastoma line established from a bone marrow metastasis of a 2-year-old female with disseminated neuroblastoma.[1] It is characterized by MYCN amplification, a key prognostic indicator in neuroblastoma, and is widely used as a model for high-risk neuroblastoma research.
These application notes provide detailed protocols for the use of this compound in the SK-N-BE(2) cell line, based on the known functions of HDAC6 in neuroblastoma and established experimental procedures for this cell line.
Data Presentation
While comprehensive dose-response studies for this compound in the SK-N-BE(2) cell line are not extensively published, the following tables provide an expected outline for data presentation based on the known selectivity of the compound and the typical effects of HDAC inhibitors on neuroblastoma cells.
Table 1: this compound Selectivity Profile
| Target | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 3 | 1x |
| Other HDAC Isoforms | >780 | >260x |
Data based on in vitro enzymatic assays.[1]
Table 2: Expected Cellular Effects of this compound on SK-N-BE(2) Cells
| Assay | Endpoint | Expected Outcome with this compound | Concentration Range (Suggested) |
| Western Blot | Increased α-tubulin acetylation | Dose-dependent increase | 30 nM - 10 µM |
| Cell Viability (e.g., MTT) | Reduction in cell viability | Dose-dependent decrease | 100 nM - 20 µM |
| Apoptosis (e.g., Annexin V) | Increased apoptosis | Dose-dependent increase | 1 µM - 10 µM |
| Cell Migration/Invasion | Reduced cell migration/invasion | Dose-dependent decrease | 100 nM - 5 µM |
Signaling Pathways and Experimental Workflows
HDAC6-Mediated Signaling in Neuroblastoma
This compound, by selectively inhibiting HDAC6, is expected to influence key signaling pathways involved in neuroblastoma cell migration and survival. The diagram below illustrates the central role of HDAC6 and the expected consequences of its inhibition by this compound.
Caption: HDAC6 inhibition by this compound increases acetylation of substrates, affecting cell migration and apoptosis.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to characterize the effects of this compound on SK-N-BE(2) cells.
Caption: Workflow for evaluating this compound effects on SK-N-BE(2) cells.
Experimental Protocols
SK-N-BE(2) Cell Culture
Materials:
-
SK-N-BE(2) cells
-
Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS).
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Culture flasks (T-75) and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain SK-N-BE(2) cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
These cells grow as a mixture of adherent and floating cells. For subculturing, aspirate the medium containing the floating cells and collect them by centrifugation (e.g., 125 x g for 5 minutes).
-
Wash the adherent cells with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cell suspension.
-
Combine the detached adherent cells with the previously collected floating cells.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh growth medium.
-
Plate the cells at the desired density for experiments or subculture at a ratio of 1:12 to 1:20.
-
Renew the medium every 4 to 7 days.
Western Blot for α-tubulin Acetylation
This protocol is adapted from a study that used this compound on SK-N-BE2 cells to confirm its selectivity.[1]
Materials:
-
Treated SK-N-BE(2) cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-Histone H3, anti-Histone H3.
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Seed SK-N-BE(2) cells in 6-well or 12-well plates and grow to ~70% confluency.
-
Treat cells with various concentrations of this compound (e.g., 3 nM to 10 µM) for a specified time (e.g., 5 hours).[1] Include a vehicle control (e.g., 0.1% DMSO).
-
Wash cells twice with ice-cold PBS and lyse them in cold RIPA buffer.
-
Incubate on ice for 10 minutes, then sonicate and centrifuge to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize acetylated protein levels to total protein levels.
Cell Viability (MTT) Assay
Materials:
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed SK-N-BE(2) cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 50 µM) for 48 or 72 hours. Include vehicle-treated control wells.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (Annexin V-FITC/PI) Assay
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed SK-N-BE(2) cells in 6-well plates and treat with desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 24 or 48 hours.
-
Collect both floating and adherent cells. Use trypsin for adherent cells and combine all cells from each treatment condition.
-
Centrifuge at 200 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).
Conclusion
This compound is a valuable research tool for investigating the role of HDAC6 in neuroblastoma. The protocols provided herein offer a framework for studying its effects on the SK-N-BE(2) cell line, a relevant model for high-risk, MYCN-amplified neuroblastoma. Based on the known functions of HDAC6, this compound is anticipated to increase α-tubulin acetylation, inhibit cell viability and migration, and induce apoptosis in SK-N-BE(2) cells. These application notes should serve as a guide for researchers to design and execute experiments to further elucidate the therapeutic potential of selective HDAC6 inhibition in neuroblastoma.
References
- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma [frontiersin.org]
- 3. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 regulates neuroblastoma cell migration and may play a role in the invasion process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACY-1083 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing ACY-1083, a selective histone deacetylase 6 (HDAC6) inhibitor, in Western blot analysis to assess its impact on protein acetylation, particularly of α-tubulin, a key substrate of HDAC6. The provided methodologies and data are intended to guide researchers in pharmacology, neurobiology, and oncology in studying the cellular mechanisms of this compound.
Introduction
This compound is a potent and highly selective, brain-penetrant inhibitor of HDAC6 with an IC50 of 3 nM.[1][2][3][4] Its selectivity for HDAC6 over other HDAC isoforms is more than 260-fold.[1][3][4] A primary cellular function of HDAC6 is the deacetylation of non-histone proteins, including α-tubulin.[5][6] Inhibition of HDAC6 by this compound leads to hyperacetylation of α-tubulin, which can be readily detected by Western blot analysis. This makes Western blotting a crucial technique for verifying the cellular activity of this compound and investigating its downstream effects. This compound has been shown to be effective in reversing chemotherapy-induced peripheral neuropathy (CIPN) by restoring mitochondrial function and modulating inflammatory pathways.[2][5][6][7]
Key Applications
-
Target Engagement: Confirming the inhibition of HDAC6 by this compound through the detection of increased α-tubulin acetylation.
-
Pharmacodynamics: Assessing the dose- and time-dependent effects of this compound on protein acetylation in cell culture and in vivo models.
-
Mechanism of Action Studies: Investigating the downstream signaling pathways affected by this compound, such as those involved in mitochondrial function and neuroinflammation.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on α-tubulin acetylation as determined by Western blot analysis in preclinical models.
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Mice with Cisplatin-Induced Neuropathy | This compound (10 mg/kg, i.p. for 11 days) | Acetylated α-tubulin levels in tibial nerves | Statistically significant increase (Two-way ANOVA, this compound treatment effect, P<0.05) | [5] |
| Mice treated with Cisplatin | This compound | Acetylated α-tubulin in the brain | Reversed cisplatin-induced decrease in acetylation (Tukey's post-hoc test, p = 0.0170) | [8] |
Experimental Protocols
I. In Vitro Western Blot Protocol for α-Tubulin Acetylation
This protocol is optimized for assessing the effect of this compound on α-tubulin acetylation in cultured cells, such as the neuroblastoma cell line SK-N-BE2.[5]
A. Cell Culture and Treatment:
-
Culture SK-N-BE2 cells in appropriate media and conditions until they reach approximately 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 3 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 5 hours).[5]
B. Cell Lysis:
-
After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. A common RIPA buffer formulation is 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS.[9][10][11][12]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[12]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
C. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay.
D. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel (e.g., 10% or 4-20% gradient gel). Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
E. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
F. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (e.g., mouse monoclonal, Sigma-Aldrich, clone 6-11B-1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[13][14][15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody (diluted in blocking buffer according to the manufacturer's instructions) for 1-2 hours at room temperature.[1][16][17][18][19]
-
Wash the membrane three times for 10 minutes each with TBST.
-
For a loading control, the membrane can be stripped and re-probed for total α-tubulin (e.g., rabbit polyclonal, Cell Signaling Technology) or another housekeeping protein like GAPDH or β-actin.
G. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software. Normalize the signal of acetylated α-tubulin to the total α-tubulin or loading control signal.
II. In Vivo Western Blot Protocol for Tissue Samples
This protocol is adapted for analyzing protein acetylation in tissue samples, such as tibial nerves from mice treated with this compound.[5]
-
Tissue Collection and Homogenization:
-
Euthanize the animal and quickly dissect the tissue of interest (e.g., tibial nerve, brain).
-
Immediately freeze the tissue in liquid nitrogen or on dry ice and store at -80°C until use.
-
On the day of analysis, homogenize the frozen tissue in ice-cold RIPA buffer with protease and phosphatase inhibitors using a mechanical homogenizer.
-
-
Protein Extraction and Quantification:
-
Follow steps I.B.5 through I.C.1 from the in vitro protocol.
-
-
SDS-PAGE, Transfer, and Immunoblotting:
-
Follow steps I.D through I.G from the in vitro protocol, adjusting protein loading amounts as needed based on tissue type and target protein abundance.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism in Reversing Chemotherapy-Induced Peripheral Neuropathy (CIPN)
This compound has been demonstrated to alleviate CIPN through a dual mechanism involving both neuronal and immune-modulatory effects.[20]
Caption: this compound's dual mechanism in CIPN.
Western Blot Workflow for this compound Target Engagement
The following diagram illustrates the key steps in a Western blot experiment to confirm the cellular activity of this compound.
Caption: Western blot workflow for this compound.
References
- 1. Secondary Antibodies for Western Blot (WB) | Antibodies.com [antibodies.com]
- 2. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling | Journal of Neuroscience [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. Protein Extraction and western blotting [protocols.io]
- 10. lifetechindia.com [lifetechindia.com]
- 11. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
- 15. Anti-Acetylated Tubulin antibody, T7451, Mouse monoclonal [sigmaaldrich.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Antibodies for Western Blotting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Western blotting guide: Part 6, Secondary Antibodies [jacksonimmuno.com]
- 20. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACY-1083 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-1083 is a highly selective and brain-penetrant inhibitor of histone deacetylase 6 (HDAC6).[1][2] With an in vitro IC50 of 3 nM for HDAC6, it demonstrates over 260-fold selectivity against all other tested HDAC isoforms (HDAC1-9).[1][3] This specificity makes this compound a valuable research tool for investigating the biological roles of HDAC6 and a potential therapeutic agent for various pathologies, including chemotherapy-induced peripheral neuropathy (CIPN) and cognitive impairment.[4][5] Preclinical studies have shown that this compound can effectively reverse the debilitating side effects of common chemotherapeutic agents like cisplatin (B142131), paclitaxel, and doxorubicin (B1662922).[3][6][7]
Mechanism of Action
HDAC6 is a unique cytoplasmic deacetylase whose substrates include α-tubulin and cortactin, key components of the cytoskeleton involved in intracellular transport. By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which is associated with enhanced mitochondrial transport and function.[3] In the context of chemotherapy-induced neuropathy, impaired mitochondrial function in peripheral neurons is a key pathological feature. This compound has been shown to restore mitochondrial bioenergetics in the tibial nerves and dorsal root ganglia (DRG) of cisplatin-treated mice.[1][3] Additionally, the mechanism of this compound in reversing mechanical hypersensitivity involves an IL-10 and macrophage-dependent pathway, highlighting its immunomodulatory effects.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving this compound.
Table 1: this compound Pharmacokinetics in Mice
| Parameter | Value | Animal Model | Dosing |
| Cmax | 936 ng/mL | C57BL/6J Mice | 5 mg/kg, i.p. |
| T½ | 3.5 hours | C57BL/6J Mice | 5 mg/kg, i.p. |
| Biologically Active Plasma Exposure | 8 hours | C57BL/6J Mice | 5 mg/kg, i.p. |
Table 2: In Vivo Dosing and Efficacy of this compound in Rodent Models
| Indication | Animal Model | Chemotherapeutic Agent | This compound Dosing Regimen | Key Efficacy Endpoints |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | C57BL/6J Mice | Cisplatin (2.3 mg/kg/day, i.p., 5 days on, 5 days rest, 5 days on) | 10 mg/kg/day, i.p. for 14 days, starting 3 days after last cisplatin dose | Reversal of mechanical allodynia, restoration of intra-epidermal nerve fiber density.[3][8] |
| CIPN | Adult Male Sprague-Dawley Rats | Paclitaxel (6 or 12 mg/kg) | 3 mg/kg, p.o., twice daily for 7 days | Reversal of mechanical allodynia.[6][9] |
| Chemotherapy-Induced Cognitive Impairment (CICI) | Female Mice | Doxorubicin (5 mg/kg, i.p., weekly for 4 weeks) | 10 mg/kg/day, i.p. for 14 days, starting 1 week after last doxorubicin dose | Restoration of spatial memory and executive function.[7] |
| CICI | Mice | Cisplatin | 3 or 10 mg/kg, i.p. | Reversal of cognitive dysfunction, restoration of synaptosomal mitochondria bioenergetics.[4] |
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of this compound in reversing chemotherapy-induced peripheral neuropathy (CIPN).
Caption: A generalized workflow for conducting an in vivo study with this compound.
Experimental Protocols
Protocol 1: Reversal of Cisplatin-Induced Peripheral Neuropathy in Mice
This protocol is adapted from studies demonstrating the efficacy of this compound in a mouse model of CIPN.[3][8]
1. Materials
-
This compound (Regenacy Pharmaceuticals)
-
Vehicle solution: 20% 2-hydroxypropyl-β-cyclodextrin and 0.5% hydroxypropyl methylcellulose (B11928114) in sterile water.[6]
-
Cisplatin
-
Sterile Phosphate Buffered Saline (PBS)
-
C57BL/6J mice (8-10 weeks old)
-
Standard animal housing and care facilities
-
Von Frey filaments for mechanical sensitivity testing
2. Experimental Design
-
Acclimation: Acclimate mice to the housing facility and handling for at least one week prior to the start of the experiment.
-
CIPN Induction:
-
Dissolve cisplatin in sterile PBS to a concentration of 0.23 mg/mL.
-
Administer cisplatin at a dose of 2.3 mg/kg via intraperitoneal (i.p.) injection daily for 5 consecutive days.
-
Follow with a 5-day rest period.
-
Repeat the 5-day cycle of cisplatin injections.[8]
-
-
Baseline Assessment: Perform baseline von Frey testing to confirm the development of mechanical hypersensitivity before starting this compound treatment.
-
This compound Treatment:
-
Prepare this compound in the vehicle solution.
-
Three days after the final cisplatin injection, begin daily i.p. injections of this compound at a dose of 10 mg/kg.
-
A parallel control group should receive daily i.p. injections of the vehicle solution.
-
Continue treatment for 14 consecutive days.[8]
-
-
Behavioral Monitoring:
-
Perform von Frey testing at regular intervals (e.g., twice weekly) throughout the treatment period and for a designated period post-treatment to assess the reversal and persistence of effect.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize animals according to approved IACUC protocols.
-
Collect relevant tissues such as dorsal root ganglia (DRG), tibial nerves, and spinal cord for further analysis.
-
Potential analyses include:
-
Western blotting of nerve tissue lysates to assess levels of acetylated α-tubulin.
-
Immunohistochemistry of paw biopsies to quantify intra-epidermal nerve fiber (IENF) density.
-
Mitochondrial bioenergetics assays (e.g., Seahorse XF analysis) on isolated nerve tissue.[3]
-
Quantitative real-time PCR (qRT-PCR) on spinal cord tissue to measure Il10 mRNA levels.[8]
-
-
Protocol 2: Pharmacokinetic Study of this compound in Mice
This protocol is based on published pharmacokinetic studies of this compound.[3]
1. Materials
-
This compound
-
Vehicle solution: 10% dimethylacetamide + 10% Solutol HS 15 in saline.[3]
-
C57BL/6J mice (fasted overnight)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
2. Experimental Procedure
-
Dosing:
-
Administer a single dose of this compound at 5 mg/kg via i.p. injection to overnight-fasted mice.
-
-
Blood Collection:
-
Collect blood samples (e.g., via retro-orbital bleeding) at multiple time points post-injection. Suggested time points include: 5 min, 15 min, 30 min, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours.[3]
-
-
Plasma Preparation:
-
Immediately place blood samples into heparinized microcentrifuge tubes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to separate plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters including Cmax, Tmax, half-life (T½), and area under the curve (AUC).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | HDAC | TargetMol [targetmol.com]
Application Notes and Protocols for ACY-1083 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-1083 is a potent and highly selective, brain-penetrant inhibitor of histone deacetylase 6 (HDAC6). Its targeted mechanism of action, primarily leading to the hyperacetylation of α-tubulin, has positioned it as a valuable research tool for investigating the pathophysiology of neurodegenerative diseases and exploring potential therapeutic strategies. These application notes provide detailed protocols for the use of this compound in key in vitro and in vivo experimental models relevant to neurodegenerative disease research.
Mechanism of Action
This compound exhibits high selectivity for HDAC6, an enzyme predominantly located in the cytoplasm. A primary substrate of HDAC6 is α-tubulin, a key component of microtubules. By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, leading to an accumulation of acetylated α-tubulin. This post-translational modification is associated with enhanced microtubule stability and improved axonal transport, a cellular process often impaired in neurodegenerative disorders. The restoration of efficient mitochondrial transport is a key outcome of this compound treatment, addressing a critical aspect of neuronal dysfunction in diseases such as chemotherapy-induced peripheral neuropathy (CIPN), Charcot-Marie-Tooth disease, and Alzheimer's disease.[1]
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| HDAC6 IC50 | 3 nM | In vitro enzyme assay | [2][3] |
| Selectivity | >260-fold vs. other HDAC isoforms (HDAC1-9) | In vitro enzyme assays | [2][3] |
| Effective Concentration for α-tubulin acetylation | Starting at 30 nM | SK-N-BE2 cells | [4] |
| Effect on Histone Acetylation | Evident at 10 µM | SK-N-BE2 cells | [4] |
| Cell Viability Improvement | Significant at 30 and 300 nM | Mouse hippocampal (HT22) cells | [5] |
Table 2: In Vivo Pharmacokinetics and Dosing of this compound in Mice
| Parameter | Value | Dosing | Vehicle | Reference |
| Cmax | 936 ng/mL | 5 mg/kg i.p. | 10% dimethylacetamide + 10% Solutol HS 15 in saline | [4][5] |
| T1/2 | 3.5 hours | 5 mg/kg i.p. | 10% dimethylacetamide + 10% Solutol HS 15 in saline | [4][5] |
| Biologically Active Plasma Exposure | 8 hours | 5 mg/kg i.p. | 10% dimethylacetamide + 10% Solutol HS 15 in saline | [4][5] |
| Effective Dose (CIPN model) | 10 mg/kg i.p. daily | Daily for 7-14 days | 20% 2-hydroxypropyl-B-cyclodextrin + 0.5% hydroxypropyl methylcellulose (B11928114) in water | [4][6] |
| Ineffective Dose (CIPN model) | 3 mg/kg i.p. daily | Daily for 7 days | 20% 2-hydroxypropyl-B-cyclodextrin + 0.5% hydroxypropyl methylcellulose in water | [4] |
Experimental Protocols
In Vitro Assays
1. Western Blot for Acetylated α-Tubulin
This protocol describes the detection of acetylated α-tubulin in neuronal cell lysates following treatment with this compound.
Caption: Western blot workflow for acetylated α-tubulin.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-Tubulin (Lys40) (e.g., clone 6-11B-1)
-
Anti-α-Tubulin
-
Anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Plate neuronal cells and allow them to adhere.
-
Treat cells with desired concentrations of this compound (and vehicle control) for the specified duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration of the lysates.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using an ECL substrate.
-
Quantify band intensities and normalize the acetylated α-tubulin signal to total α-tubulin and/or the loading control.
-
2. Immunofluorescence for Acetylated α-Tubulin
This protocol allows for the visualization of changes in α-tubulin acetylation within cells.
Caption: Immunofluorescence workflow.
-
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: Anti-acetylated-α-Tubulin (Lys40)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
-
Procedure:
-
Treat cells with this compound as described for the western blot.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific binding with blocking buffer for 30-60 minutes.
-
Incubate with primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Wash cells three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[7]
-
Wash cells three times with PBS, protected from light.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
3. Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
Neuronal cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a range of this compound concentrations and a vehicle control.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3]
-
Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]
-
In Vivo Assays
1. Cisplatin-Induced Peripheral Neuropathy (CIPN) Mouse Model
This model is used to study the neuroprotective and therapeutic effects of this compound on chemotherapy-induced neuropathy.
Caption: Workflow for the CIPN mouse model.
-
Materials:
-
Mice (e.g., C57BL/6J)
-
Cisplatin
-
This compound
-
Vehicle for this compound (e.g., 20% 2-hydroxypropyl-B-cyclodextrin + 0.5% hydroxypropyl methylcellulose in water)[6]
-
Behavioral testing equipment (von Frey filaments, rotarod)
-
-
Procedure:
-
Baseline Testing: Perform baseline behavioral tests (von Frey, rotarod) before any treatment.
-
Neuropathy Induction: Administer cisplatin (e.g., 2.3 mg/kg, i.p.) daily for 5 days, followed by a 5-day rest period, and then another 5 days of cisplatin administration.[8]
-
Treatment: Begin treatment with this compound (e.g., 10 mg/kg, i.p.) or vehicle 3 days after the final cisplatin injection and continue daily for the desired duration (e.g., 14 days).[9]
-
Behavioral Assessment: Conduct behavioral tests at regular intervals throughout the study to assess mechanical allodynia (von Frey) and motor coordination (rotarod).
-
Tissue Collection: At the end of the study, tissues such as dorsal root ganglia (DRG), sciatic nerve, and spinal cord can be collected for further analysis (e.g., western blotting, immunofluorescence, histology).
-
2. Behavioral Testing
-
Von Frey Test for Mechanical Allodynia:
-
Acclimatize mice to the testing apparatus (e.g., a wire mesh platform in individual chambers) for at least 30-60 minutes.[10]
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[2]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.[4]
-
-
Rotarod Test for Motor Coordination:
-
Train mice on the rotarod at a constant speed for a set duration on consecutive days before testing.
-
For testing, place mice on the rotarod, which then accelerates at a defined rate (e.g., 4 to 40 rpm over 300 seconds).[11][12]
-
Record the latency to fall for each mouse.
-
Perform multiple trials with adequate rest periods in between.[1]
-
3. Mitochondrial Transport Analysis
This protocol outlines a general approach for assessing mitochondrial movement in cultured neurons.
-
Materials:
-
Cultured neurons (e.g., primary cortical or hippocampal neurons)
-
This compound
-
Mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ with kymograph plugins)
-
-
Procedure:
-
Treat cultured neurons with this compound or vehicle.
-
Stain mitochondria with a fluorescent dye according to the manufacturer's protocol.
-
Acquire time-lapse images of axons using a live-cell imaging microscope.
-
Generate kymographs from the time-lapse image series using image analysis software.
-
Analyze the kymographs to quantify mitochondrial velocity, distance, and direction of movement (anterograde vs. retrograde).
-
Conclusion
This compound serves as a critical tool for elucidating the role of HDAC6 and α-tubulin acetylation in the context of neurodegenerative diseases. The protocols provided here offer a framework for researchers to investigate the cellular and in vivo effects of HDAC6 inhibition. Proper experimental design and adherence to these detailed methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of neurodegenerative processes and the development of novel therapeutic interventions.
References
- 1. scispace.com [scispace.com]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. Analyzing Mitochondrial Transport and Morphology in Human Induced Pluripotent Stem Cell-Derived Neurons in Hereditary Spastic Paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. m.youtube.com [m.youtube.com]
- 10. media.jax.org [media.jax.org]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. Rotarod-Test for Mice [protocols.io]
Application of ACY-1083 in COPD Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, often caused by significant exposure to noxious particles or gases. A key feature of COPD pathogenesis is airway epithelial damage, which drives inflammation and disease progression.[1][2][3] Histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, has emerged as a promising therapeutic target in COPD. Its involvement in cilia disassembly, epithelial-to-mesenchymal transition (EMT), and oxidative stress responses suggests a critical role in epithelial dysfunction.[1][2][3] ACY-1083 is a highly selective and potent small-molecule inhibitor of HDAC6, demonstrating significant potential in preclinical COPD models by protecting and restoring airway epithelial barrier function.[1][2][3]
This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in COPD.
Mechanism of Action
This compound exerts its protective effects by selectively inhibiting the enzymatic activity of HDAC6. Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and deacetylates non-histone proteins, including α-tubulin and cortactin, which are crucial for cytoskeletal dynamics, cell motility, and intracellular transport. In the context of COPD, stimuli such as cigarette smoke and inflammatory cytokines like TNF-α increase HDAC6 activity.[1][4] This leads to dysregulation of key cellular processes, contributing to epithelial barrier disruption, inflammation, and impaired mucociliary clearance.
By inhibiting HDAC6, this compound is proposed to:
-
Enhance Epithelial Barrier Integrity: this compound has been shown to decrease paracellular permeability and increase transepithelial electrical resistance (TEER) in primary human bronchial epithelial cells (HBECs) from COPD patients, even in the absence of inflammatory stimuli.[1][3]
-
Reduce Pro-inflammatory Responses: The compound significantly reduces the secretion of pro-inflammatory cytokines and chemokines, such as IL-6, CCL2, and CXCL10, induced by TNF-α.[1][4]
-
Preserve Mucociliary Function: this compound helps maintain mucociliary clearance, a critical defense mechanism of the airways, which is often impaired in COPD.[1]
The precise signaling pathways through which HDAC6 inhibition mediates these effects are still under investigation, but are thought to involve the modulation of key signaling molecules such as β-catenin and the transcription factor NF-κB.[1][4]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound in COPD models, primarily using primary human bronchial epithelial cells (HBECs) cultured at an air-liquid interface (ALI).
Table 1: Effect of this compound on Epithelial Barrier Function in COPD HBECs
| Parameter | Condition | Treatment | Result | Fold Change/Percentage Change | p-value | Reference |
| Paracellular Permeability (FITC-dextran) | Unchallenged | 10 µM this compound (8 days) | Significantly reduced permeability | ~50% reduction | p = 0.0023 | [3] |
| Transepithelial Electrical Resistance (TEER) | TNF-α challenge (0, 5, 20, 50 ng/mL) | 10 µM this compound (8 days) | Increased TEER at all TNF-α concentrations | - | - | [1] |
| Paracellular Permeability (FITC-dextran) | TNF-α challenge (5, 20, 50 ng/mL) | 10 µM this compound (8 days) | Lower permeability at all TNF-α concentrations | - | - | [1] |
| Paracellular Permeability (FITC-dextran) | TGF-β challenge | 10 µM this compound | Decreased permeability | - | - | [1] |
| Paracellular Permeability (FITC-dextran) | Cigarette smoke extract challenge | 10 µM this compound | Decreased permeability | - | - | [1] |
| Paracellular Permeability (FITC-dextran) | Bacterial challenge (Haemophilus influenzae) | 10 µM this compound | Decreased permeability | - | - | [1] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine and Mucin Production in TNF-α Challenged COPD HBECs
| Analyte | Treatment (with TNF-α) | Result | Fold Change/Percentage Change | Reference |
| IL-6 (protein) | 10 µM this compound | Reduced | Dose-dependent reduction | [1][4] |
| CCL2 (protein) | 10 µM this compound | Reduced | Dose-dependent reduction | [1][4] |
| CXCL10 (protein) | 10 µM this compound | Reduced | Dose-dependent reduction | [1][4] |
| IL6 (mRNA) | 10 µM this compound | Reduced | - | [1] |
| CCL2 (mRNA) | 10 µM this compound | Reduced | - | [1] |
| CXCL10 (mRNA) | 10 µM this compound | Reduced | - | [1] |
| MMP9 (mRNA) | 10 µM this compound | Reduced | - | [1] |
| IL1B (mRNA) | 10 µM this compound | Reduced | - | [1] |
| MUC5AC (mRNA) | 10 µM this compound | Reduced | - | [1] |
| MUC5B (mRNA) | 10 µM this compound | Reduced | - | [1] |
Table 3: Effect of this compound on Mucociliary Clearance in TNF-α Challenged COPD HBECs
| Parameter | Condition | Treatment | Result | p-value | Reference |
| Mucociliary Clearance (Bead Speed) | TNF-α challenge | 10 µM this compound | Significantly protected from reduction in speed | p = 0.0026 | [1] |
Experimental Protocols
Protocol 1: Assessment of Epithelial Barrier Function
This protocol describes the measurement of transepithelial electrical resistance (TEER) and paracellular permeability using FITC-dextran in primary human bronchial epithelial cells (HBECs) cultured at an air-liquid interface (ALI).
Materials:
-
Primary HBECs from COPD donors
-
ALI culture medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
This compound (10 µM working solution)
-
Vehicle control (e.g., DMSO)
-
TNF-α (or other challenge agent)
-
FITC-dextran (4 kDa)
-
EVOM2 Voltohmmeter with STX2 "chopstick" electrodes
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture primary HBECs on Transwell inserts in ALI medium until a differentiated, pseudostratified epithelium is formed.
-
Treatment:
-
For unchallenged experiments, add this compound (10 µM) or vehicle to the basolateral medium and incubate for 8 days.
-
For challenge experiments, add the challenge agent (e.g., TNF-α at 5, 20, or 50 ng/mL) with or without this compound (10 µM) to the basolateral medium and incubate for the desired duration (e.g., 7 days).
-
-
TEER Measurement:
-
Equilibrate the EVOM2 meter and sterilize the electrodes with ethanol, followed by washing with sterile PBS.
-
Add fresh, pre-warmed medium to both the apical (200 µL) and basolateral (500 µL) compartments.
-
Carefully place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.
-
Record the resistance reading (Ω).
-
Measure the resistance of a blank Transwell insert with medium alone.
-
Calculate the net resistance (Ω) by subtracting the blank reading from the sample reading.
-
Calculate TEER (Ω·cm²) by multiplying the net resistance by the surface area of the Transwell insert.
-
-
Paracellular Permeability Assay:
-
After TEER measurement, remove the apical medium.
-
Add FITC-dextran (e.g., 1 mg/mL) in medium to the apical compartment.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
Collect samples from the basolateral compartment.
-
Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader (excitation/emission ~490/520 nm).
-
Higher fluorescence intensity in the basolateral medium indicates increased paracellular permeability.
-
Protocol 2: Analysis of Pro-inflammatory Cytokine Secretion
This protocol details the measurement of cytokine levels in the basolateral supernatant of ALI-cultured HBECs.
Materials:
-
ALI-cultured HBECs treated as described in Protocol 1.
-
Basolateral supernatant samples.
-
Commercially available ELISA or multiplex immunoassay kits (e.g., Meso Scale Discovery) for IL-6, CCL2, CXCL10, etc.
-
Plate reader compatible with the chosen assay.
Procedure:
-
Sample Collection: At the end of the treatment period (e.g., 7 days), carefully collect the basolateral medium from each Transwell.
-
Sample Storage: Store the collected supernatants at -80°C until analysis.
-
Cytokine Measurement:
-
Thaw the supernatant samples on ice.
-
Perform the ELISA or multiplex immunoassay according to the manufacturer's instructions.
-
Briefly, this typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate to generate a measurable signal.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Normalize the results to the total protein concentration of the cell lysate if necessary.
-
Protocol 3: Assessment of Mucociliary Clearance
This protocol describes a method to measure mucociliary clearance by tracking the movement of fluorescent beads on the apical surface of ALI-cultured HBECs.
Materials:
-
ALI-cultured HBECs treated as described in Protocol 1.
-
Fluorescent microspheres (beads) (e.g., 1 µm diameter).
-
Confocal microscope with live-cell imaging capabilities and particle tracking software (e.g., ImageJ with a tracking plugin).
Procedure:
-
Bead Application:
-
Dilute the fluorescent beads in a suitable buffer or medium.
-
Gently add a small volume of the bead suspension to the apical surface of the ALI cultures.
-
-
Live-Cell Imaging:
-
Immediately transfer the culture plate to the confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquire time-lapse images (e.g., one frame every 2 seconds for 2 minutes) of the beads moving across the epithelial surface.
-
-
Data Analysis:
-
Use particle tracking software to track the movement of individual beads in the time-lapse videos.
-
The software will generate data on the velocity (speed and direction) of each tracked bead.
-
Calculate the average bead speed for each experimental condition to quantify mucociliary clearance.
-
Visualizations
Caption: Proposed mechanism of this compound in COPD airway epithelium.
Caption: Experimental workflow for evaluating this compound in vitro.
References
- 1. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD | PLOS One [journals.plos.org]
- 4. Bombesin Receptor-Activated Protein (BRAP) Modulates NF-κB Activation in Bronchial Epithelial Cells by Enhancing HDAC Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Doxorubicin-Induced Cognitive Impairment with ACY-1083: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ACY-1083, a selective histone deacetylase 6 (HDAC6) inhibitor, in preclinical models of doxorubicin-induced cognitive impairment, commonly referred to as "chemobrain." This document details the underlying mechanisms, experimental protocols for evaluating therapeutic efficacy, and key quantitative findings.
Introduction
Doxorubicin (B1662922), a widely used and effective anthracycline chemotherapy agent, is known to cause persistent cognitive deficits in a significant percentage of cancer survivors.[1] These deficits, manifesting as impairments in memory, learning, and executive function, are mechanistically linked to neuroinflammation, synaptic damage, oxidative stress, and mitochondrial dysfunction.[2] this compound is a brain-penetrant, selective HDAC6 inhibitor that has shown promise in reversing these neurotoxic effects.[3][4] By targeting HDAC6, a cytoplasmic deacetylase, this compound is thought to restore cellular homeostasis through various mechanisms, including the stabilization of microtubules and the proper folding of proteins, ultimately leading to the restoration of microglial homeostasis and synaptic integrity.[3][5]
Mechanism of Action
Doxorubicin administration in preclinical models leads to a neuroinflammatory state characterized by the activation of microglia, the resident immune cells of the brain.[6] This is accompanied by a reduction in synaptic integrity, as evidenced by decreased levels of postsynaptic density protein 95 (PSD95), a critical scaffolding protein in excitatory synapses.[3][7]
This compound intervenes in this pathology by inhibiting HDAC6. The primary substrates of HDAC6 are non-histone proteins, most notably α-tubulin and heat shock protein 90 (HSP90).[3][8]
-
α-tubulin acetylation: Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which promotes the stability of microtubules.[9][10] This is crucial for maintaining proper axonal transport of essential components like mitochondria, which is often disrupted in chemotherapy-induced neuropathy.[9]
-
HSP90 function: HDAC6 also regulates the chaperone activity of HSP90.[11] By modulating HSP90's function, HDAC6 inhibition may aid in the proper folding and degradation of proteins, preventing the accumulation of misfolded proteins that can contribute to cellular stress and neurodegeneration.[12]
-
Tau protein: HDAC6 has been shown to interact with and potentially modulate the phosphorylation of the microtubule-associated protein tau.[13][14][15] Aberrant tau phosphorylation is a hallmark of several neurodegenerative diseases, and its modulation by HDAC6 inhibition may contribute to neuroprotection.
Through these actions, this compound treatment has been demonstrated to reverse the neurodegenerative phenotype of microglia, restoring them to a homeostatic state, and to re-establish synaptic integrity, thereby ameliorating the cognitive deficits induced by doxorubicin.[3][7]
Quantitative Data Summary
The efficacy of this compound in reversing doxorubicin-induced cognitive deficits has been quantified in preclinical studies. The following tables summarize key findings from behavioral assays.
Table 1: Effect of this compound on Executive Function and Spatial Memory in the Puzzle Box Test
| Treatment Group | Easy Trials (1-4) Mean Escape Latency (s) | Intermediate Trials (5-7) Mean Escape Latency (s) | Difficult Trials (8-11) Mean Escape Latency (s) |
| Vehicle Control | ~15 | ~25 | ~40 |
| Doxorubicin | ~18 | ~35 | ~75 |
| Doxorubicin + this compound | ~15 | ~28 | ~45 |
Data are approximated from graphical representations in the cited literature and demonstrate a significant increase in escape latency in doxorubicin-treated animals during difficult trials, which is reversed by this compound treatment.[16]
Table 2: Effect of this compound on Working and Spatial Memory in the Novel Object/Place Recognition Test (NOPRT)
| Treatment Group | Discrimination Index* |
| Vehicle Control | ~0.4 |
| Doxorubicin | ~0.05 |
| Doxorubicin + this compound | ~0.35 |
*The discrimination index is calculated as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher index indicates better memory. Data are approximated from graphical representations in the cited literature and show that doxorubicin-treated mice exhibit a significantly lower discrimination index, which is restored to near-control levels with this compound treatment.[3][16]
Experimental Protocols
Detailed protocols for key experiments are provided below to facilitate the replication and extension of these findings.
Doxorubicin-Induced Cognitive Impairment Model
-
Animals: Adult female mice (e.g., C57BL/6J, 8-10 weeks old) are commonly used.
-
Doxorubicin Administration: Doxorubicin hydrochloride is administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg once weekly for four weeks (cumulative dose of 20 mg/kg).[3]
-
Washout Period: A one-week rest period follows the final doxorubicin injection to allow for acute side effects to subside before therapeutic intervention.
-
This compound Treatment: this compound is administered daily via i.p. injection at a dose of 10 mg/kg for 14 consecutive days.[3]
-
Behavioral Testing: Cognitive function is assessed starting four weeks after the final dose of this compound to evaluate the long-term efficacy of the treatment.[3]
Puzzle Box Test for Executive Function
This test assesses problem-solving and executive function by requiring mice to navigate increasingly complex obstacles to reach a dark, sheltered goal box from a brightly lit open area.
-
Apparatus: A rectangular box (e.g., 750 x 280 mm) with a partition creating a large, open-field area (600 x 280 mm) and a smaller, covered goal-box (150 x 280 mm). A small opening (40 x 40 mm) in the partition allows access to the goal box.
-
Habituation (Day 1-2): Allow mice to freely explore the apparatus with an open passage to the goal box for a set period (e.g., 3-5 minutes) over two days.
-
Testing (Days 3-5):
-
Easy Trials (e.g., Trials 1-4): The passage to the goal box is an open tunnel.
-
Intermediate Trials (e.g., Trials 5-7): The tunnel is partially obscured with bedding material.
-
Difficult Trials (e.g., Trials 8-11): The tunnel entrance is blocked with a cardboard plug that the mouse must remove.
-
-
Data Collection: Record the latency (time) for the mouse to enter the goal box with all four paws for each trial. A maximum trial duration (e.g., 3 minutes) is typically set.
-
Analysis: Compare the escape latencies between treatment groups for each difficulty level.
Novel Object/Place Recognition Test (NOPRT) for Working and Spatial Memory
This test leverages the innate preference of rodents to explore novelty.
-
Apparatus: An open-field arena (e.g., 40 x 40 cm).
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes.
-
Training/Familiarization (Day 2, Trial 1): Place two identical objects in opposite corners of the arena. Allow the mouse to explore the objects for 10 minutes.
-
Testing (Day 2, Trial 2): After a retention interval (e.g., 1-2 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object in a novel location. Allow 10 minutes of exploration.
-
Data Collection: Video record the trials and manually or automatically score the time spent exploring each object (defined as the nose being within a certain proximity, e.g., 2 cm, and pointing towards the object).
-
Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
Immunohistochemistry for Microglial Activation (Iba1)
-
Tissue Preparation: Perfuse mice with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA and then transfer to a sucrose (B13894) solution for cryoprotection. Section the brain (e.g., 40 µm thick coronal sections) using a cryostat.
-
Permeabilization and Blocking: Wash sections in phosphate-buffered saline (PBS) containing a detergent (e.g., 0.3% Triton X-100). Block non-specific binding with a blocking solution (e.g., PBS with 1% bovine serum albumin and 0.3% Triton X-100) for 2 hours at room temperature.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against Iba1 (a marker for microglia), diluted in blocking solution (e.g., 1:1000).
-
Secondary Antibody Incubation: Wash sections and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.
-
Mounting and Imaging: Wash sections, mount on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI), and image using a confocal microscope.
-
Analysis: Quantify microglial activation by assessing cell morphology (e.g., soma size, process length and branching) and Iba1 immunoreactivity.
Golgi Staining for Dendritic Spine Analysis
-
Tissue Preparation: Rapidly dissect the brain and immerse it in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) for 14 days in the dark.
-
Cryoprotection: Transfer the brain to a sucrose solution until it sinks.
-
Sectioning: Section the brain (e.g., 100 µm thick) using a cryostat or vibratome.
-
Staining and Dehydration: Mount sections on gelatin-coated slides. Develop the stain by immersing the slides in ammonium (B1175870) hydroxide, followed by fixation in a photographic fixer (e.g., Kodak Fixer). Dehydrate the sections through a series of ethanol (B145695) solutions and clear with xylene.
-
Coverslipping and Imaging: Coverslip the slides and acquire images of well-impregnated neurons (e.g., pyramidal neurons in the hippocampus) using a bright-field microscope with a high-magnification objective (e.g., 100x oil immersion).
-
Analysis: Quantify dendritic spine density by counting the number of spines along a defined length of dendrite.
Conclusion
This compound demonstrates significant therapeutic potential for reversing the cognitive deficits associated with doxorubicin chemotherapy. By targeting HDAC6, this compound addresses key pathological mechanisms, including neuroinflammation and synaptic damage. The protocols and data presented herein provide a framework for further investigation into the neuroprotective effects of HDAC6 inhibitors in the context of chemotherapy-induced cognitive impairment. These findings support the continued development of this compound as a potential treatment to improve the quality of life for cancer survivors.
References
- 1. HDAC6 inhibition reverses long-term doxorubicin-induced cognitive dysfunction by restoring microglia homeostasis and synaptic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HDAC6 inhibition reverses long-term doxorubicin-induced cognitive dysfunction by restoring microglia homeostasis and synaptic integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Microglia-Mediated Synaptic Dysfunction Contributes to Chemotherapy-Related Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HDAC6 inhibition reverses long-term doxorubicin-induced cognitive dysfunction by restoring microglia homeostasis and synaptic integrity [thno.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo destabilization of dynamic microtubules by HDAC6‐mediated deacetylation | The EMBO Journal [link.springer.com]
- 11. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HDAC6 inhibition results in tau acetylation and modulates tau phosphorylation and degradation in oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histone deacetylase 6 interacts with the microtubule-associated protein tau - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ACY-1083 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental application of ACY-1083.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.
Q2: What is the solubility of this compound in DMSO?
A2: There are varying reports on the solubility of this compound in DMSO, which may depend on the purity of the compound and the DMSO itself. Reported solubilities range from 0.1 mg/mL to as high as 237.5 mg/mL.[1][2] For most in vitro applications, preparing a stock solution in the range of 10 mM to 100 mg/mL is common.[3][4] It is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and water content can significantly impact solubility.[3]
Q3: Are there other solvents in which this compound is soluble?
A3: this compound is reported to be slightly soluble in acetonitrile (B52724) (0.1-1 mg/mL).[1] For in vivo studies, various co-solvent systems are used to achieve the desired concentration and bioavailability.
Q4: How should I store this compound powder and stock solutions?
A4: The solid powder form of this compound should be stored at -20°C.[1][4][5] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[3] It is recommended to store stock solutions under nitrogen to maintain stability.[3][5] For in vivo experiments, it is best to prepare working solutions fresh on the day of use.[3]
Troubleshooting Guide
Issue: I am having difficulty dissolving this compound in DMSO.
-
Use High-Quality DMSO: Ensure you are using a new, unopened bottle of anhydrous or molecular biology grade DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.[3]
-
Sonication: Gentle warming and sonication can aid in the dissolution of this compound.[2][3] Use an ultrasonic bath for short intervals until the compound is fully dissolved.
-
Vortexing: Vigorous vortexing can also help to break up any clumps of powder and facilitate dissolution.
Issue: My this compound solution appears cloudy or has precipitated.
-
Check for Saturation: You may have exceeded the solubility limit of this compound in the chosen solvent. Try diluting the solution with more solvent.
-
Temperature Effects: Precipitation can occur if the solution is cooled too quickly or stored at a lower temperature than it was prepared at. If you need to store the solution at a lower temperature, ensure it is completely dissolved at room temperature first.
-
Co-solvents for In Vivo Use: If you are preparing a working solution for in vivo experiments and observe precipitation after adding aqueous buffers, consider using a co-solvent system. Common systems include combinations of DMSO, PEG300, Tween-80, and saline, or cyclodextrins.[3][6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Concentration (Molar) | Notes |
| DMSO | 100 mg/mL[3] | 287.07 mM | Requires sonication; use of new, anhydrous DMSO is recommended. |
| DMSO | 237.5 mg/mL[2] | 681.79 mM | Sonication is recommended. |
| DMSO | 10 mM[4] | 10 mM | - |
| DMSO | 0.1-1 mg/mL[1] | - | Reported as "slightly soluble". |
| Acetonitrile | 0.1-1 mg/mL[1] | - | Reported as "slightly soluble". |
Table 2: Example Formulations for In Vivo Studies
| Formulation Components | Final Concentration of this compound | Route of Administration | Reference |
| 20% 2-hydroxypropyl-β-cyclodextrin + 0.5% hydroxypropyl methylcellulose (B11928114) in water | 3 or 10 mg/kg | Intraperitoneal (i.p.) | [6][7][8] |
| 10% Dimethylacetamide + 10% Solutol HS 15 in saline | 5 mg/kg | Intraperitoneal (i.p.) | [6] |
| DMSO, PEG300, Tween-80, Saline | ≥ 5 mg/mL | - | [3] |
| DMSO, 20% SBE-β-CD in Saline | 5 mg/mL (suspended solution) | Oral and Intraperitoneal | [3] |
| DMSO, Corn oil | ≥ 5 mg/mL | - | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 348.35 g/mol ). For example, to prepare 1 mL of a 100 mM solution, you would need 34.835 mg.
-
Solvent Addition: Add the appropriate volume of new, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can also be applied.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
Protocol 2: Preparation of a Working Solution for In Vivo Intraperitoneal Injection
This protocol is adapted from published studies.[6][7][8]
-
Vehicle Preparation: Prepare the vehicle solution consisting of 20% 2-hydroxypropyl-β-cyclodextrin and 0.5% hydroxypropyl methylcellulose in sterile water.
-
Dissolution: Add the calculated amount of this compound powder to the vehicle to achieve the desired final concentration for dosing (e.g., for a 10 mg/kg dose in a mouse with a 10 mL/kg injection volume, the final concentration would be 1 mg/mL).
-
Mixing: Vortex and/or sonicate the mixture until the this compound is fully dissolved or forms a uniform suspension.
-
Administration: Administer the freshly prepared solution to the experimental animals via intraperitoneal injection. It is recommended to use the solution on the same day it is prepared.[3]
Mandatory Visualization
Caption: Mechanism of action of this compound as a selective HDAC6 inhibitor.
Caption: Workflow for preparing this compound for in vivo experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
Technical Support Center: Optimizing ACY-1083 Concentration for Cell Culture
Welcome to the technical support center for ACY-1083. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, brain-penetrant inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its primary mechanism of action is the inhibition of the enzymatic activity of HDAC6, which leads to the hyperacetylation of its substrates. HDAC6 is a unique member of the HDAC family, predominantly located in the cytoplasm, and its substrates are mainly non-histone proteins like α-tubulin and Hsp90.[3] The IC50 of this compound for HDAC6 is approximately 3 nM, and it exhibits high selectivity (over 260-fold) for HDAC6 compared to other HDAC isoforms.[1][2][3]
Q2: What is the primary biomarker for confirming this compound activity in cells?
A2: The most reliable biomarker for confirming the cellular activity of this compound is the dose-dependent increase in the acetylation of α-tubulin.[3] This can be readily assessed by Western blot analysis. Increased acetylation of α-tubulin indicates successful target engagement by this compound. In SK-N-BE2 cells, a dose-dependent increase in α-tubulin acetylation was observed starting at a concentration of 30 nM.[3]
Q3: What is a recommended starting concentration range for this compound in cell culture?
A3: The optimal concentration of this compound is highly dependent on the cell type and the experimental endpoint. Based on available data, a broad starting range of 10 nM to 10 µM is recommended for initial dose-response experiments. For sensitive neuronal cell lines, concentrations as low as 30 nM have shown biological effects.[1] For some cancer cell lines and primary cells, concentrations up to 10 µM have been used.[3]
Q4: How should I prepare and store a stock solution of this compound?
A4: this compound is typically supplied as a solid. It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month, protected from light.[1] When preparing working dilutions in aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: How stable is this compound in cell culture media?
A5: The stability of small molecules in cell culture media can vary. It is advisable to prepare fresh dilutions of this compound in media for each experiment. If long-term incubations (e.g., > 24 hours) are planned, the stability of the compound in your specific media and under your experimental conditions should be considered. Some compounds can bind to plasticware or degrade over time at 37°C.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Endpoint | Effective Concentration | IC50 | Reference |
| HT22 | Mouse Hippocampal | Cell Viability | Increased Viability | 30 nM, 300 nM | Not Reported | [1] |
| SK-N-BE2 | Human Neuroblastoma | Western Blot | α-tubulin acetylation | Starts at 30 nM | Not Applicable | [3] |
| THP-1 | Human Monocytic | Cytotoxicity | Reduced Viability | Not Reported | 94 µM | [1] |
| Primary Human Bronchial Epithelial Cells | Primary Epithelial Cells | Permeability Assay | Barrier Protection | 10 µM | Not Reported |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and incubation time.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a general workflow to determine the optimal working concentration of this compound for a specific cell line and experimental endpoint.
1. Initial Dose-Response Experiment:
-
Cell Seeding: Plate your cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 10-fold serial dilutions of your this compound stock solution in complete cell culture medium. A suggested starting range is from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Replace the existing medium with the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your cell line's doubling time and the specific assay (e.g., 24, 48, or 72 hours).
-
Endpoint Assay: Perform your desired assay to measure the biological response (e.g., cell viability, apoptosis, or a specific functional readout).
2. Narrow-Range Dose-Response Experiment:
-
Based on the results of the initial experiment, perform a second dose-response experiment with a narrower range of concentrations (e.g., 2-fold serial dilutions) around the initially identified effective concentration to precisely determine the IC50 or EC50.
Protocol 2: Assessing Cell Viability using MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat cells with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Confirming Target Engagement by Western Blot for Acetylated α-Tubulin
Materials:
-
Cells treated with this compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibodies overnight at 4°C, followed by incubation with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal to determine the fold change upon this compound treatment.
Mandatory Visualizations
Caption: Simplified HDAC6 signaling pathway and the effect of this compound.
References
ACY-1083 stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of ACY-1083.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A: For long-term storage, this compound powder should be stored at -20°C. Some suppliers suggest storage for up to 3 years under these conditions.[1] For shorter periods, storage at 4°C for up to 6 months is also feasible.[2] To ensure stability, it is best to store the powder under a nitrogen atmosphere.[3]
Q2: How should I prepare and store stock solutions of this compound?
A: this compound is highly soluble in DMSO.[1][3] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be aliquoted and stored to minimize freeze-thaw cycles. For optimal stability, store stock solutions at -80°C, where they can be viable for 6 months to a year.[1][4] For shorter-term storage, -20°C for up to 6 months is also acceptable, preferably under nitrogen.[2][4]
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
A: Precipitation upon thawing can sometimes occur. To redissolve the compound, you can warm the solution and use sonication to aid dissolution.[4] It is crucial to ensure the solution is clear before use in experiments.
Q4: How stable is this compound in cell culture media?
A: this compound can exhibit reduced concentration when added to cell culture media. A study showed that after an 18-hour incubation at 37°C in cell media, a significant portion of the compound was lost, likely due to binding to plasticware and media components.[5] Therefore, it is advisable to prepare fresh working solutions in media for each experiment to ensure accurate dosing.
Q5: What is the best way to prepare this compound for in vivo experiments?
A: The preparation method depends on the route of administration. For intraperitoneal (i.p.) or oral (p.o.) administration, this compound can be formulated as a clear solution or a suspension. It is recommended to prepare these working solutions fresh on the day of use.[4] Detailed protocols often involve using co-solvents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the compound and its solutions are stored at the recommended temperatures and protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of working solutions. | Prepare fresh working solutions for each experiment, especially for in vitro assays in cell culture media where the compound can bind to plastic and media components.[5] | |
| Precipitation in stock solution | The solution may have been stored at a temperature that is too high or for an extended period. | Warm the vial and sonicate to try and redissolve the precipitate.[4] If it does not fully dissolve, it is recommended to prepare a fresh stock solution. |
| Difficulty dissolving this compound powder | Insufficient solvent or mixing. | This compound is highly soluble in DMSO.[1][3] Use sonication to facilitate dissolution. For in vivo formulations, follow the specific co-solvent protocols provided by the supplier.[4][6] |
Data and Protocols
Stability and Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Up to 3 years[1] | Store under nitrogen[3] |
| 4°C | Up to 6 months[2] | ||
| Stock Solution (in DMSO) | -80°C | 6 months to 1 year[1][4] | |
| -20°C | 1 to 6 months[2][4] | Store under nitrogen[4] |
Solubility Profile
| Solvent | Concentration | Notes |
| DMSO | ≥ 200 mg/mL[3] | Sonication is recommended to aid dissolution.[1] |
Experimental Protocols
Preparation of this compound Stock Solution (100 mM in DMSO)
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 100 mM concentration.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -80°C.
Preparation of this compound for In Vivo Administration (Example Protocol)
This protocol is for preparing a clear solution for intraperitoneal injection.[6]
-
Start with a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the 50 mg/mL DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline and mix until a clear solution is formed.
-
This formulation should be prepared fresh on the day of the experiment.[4]
Visual Guides
Caption: Workflow for preparing this compound stock and in vivo working solutions.
Caption: Troubleshooting decision tree for inconsistent this compound experimental results.
References
- 1. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 2. This compound | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD | PLOS One [journals.plos.org]
- 6. This compound | New7 | 1708113-43-2 | Invivochem [invivochem.com]
preventing ACY-1083 precipitation in media
Welcome to the technical support center for ACY-1083. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on preventing precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, most notably α-tubulin.[3][4] By inhibiting HDAC6, this compound leads to an increase in the acetylation of α-tubulin, which can impact microtubule stability and dynamics, axonal transport, and other cellular processes.[1][5] Its selectivity makes it a valuable tool for studying the specific roles of HDAC6 in various biological systems and disease models, including neurological disorders and cancer.[6]
Q2: I've observed precipitation after adding my this compound DMSO stock to my cell culture media. Why is this happening?
A2: This is a common issue with many hydrophobic compounds that are soluble in organic solvents like DMSO but have limited solubility in aqueous solutions like cell culture media. When the concentrated DMSO stock is rapidly diluted in the aqueous media, the this compound can "crash out" of solution and form a precipitate. Several factors can contribute to this, including the final concentration of this compound, the concentration of DMSO in the final working solution, the temperature of the media, and the method of mixing.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[1][7] It is recommended to store the DMSO stock solution at -20°C or -80°C for long-term stability.[2] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q4: Can serum in the cell culture media help prevent precipitation of this compound?
A4: Yes, serum components, particularly albumin, can bind to hydrophobic drugs and help to keep them in solution.[8] However, the solubilizing effect of serum has its limits, and at high concentrations of this compound, precipitation can still occur. The presence and concentration of serum should be kept consistent across experiments for reproducible results.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture media.
Issue: Immediate Precipitation Upon Dilution
If you observe a cloudy appearance or visible precipitate immediately after adding the this compound stock solution to your media, consider the following causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Determine the maximum soluble concentration of this compound in your specific cell culture media by performing a solubility test (see Experimental Protocols). Consider lowering the final working concentration if possible. |
| Rapid Dilution | Adding the concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Employ a stepwise dilution method. First, dilute the DMSO stock into a small volume of pre-warmed media, then add this intermediate dilution to the final volume. |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use cell culture media that has been pre-warmed to 37°C.[9] |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%, and always include a vehicle control with the same final DMSO concentration in your experiments.[10][11] |
| Inadequate Mixing | Localized high concentrations of the compound can form and precipitate before it has a chance to disperse. | Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube to ensure rapid and thorough mixing.[9] |
Issue: Delayed Precipitation (After Incubation)
If the media appears clear initially but a precipitate forms after several hours or days in the incubator, this could be due to changes in the media over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature cycling, affecting compound solubility. | Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with a heated stage. |
| pH Shift | Changes in cellular metabolism can alter the pH of the culture media, which may affect the solubility of this compound. | Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes. | If possible, test the solubility and stability of this compound in different basal media formulations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile, high-quality DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution.[7]
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol helps you determine the highest concentration of this compound that will remain in solution in your specific experimental conditions.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in your complete cell culture medium (including serum, if applicable). Start with a concentration higher than your intended working concentration.
-
Incubation: Incubate the dilutions at 37°C for a period that reflects your experimental timeline (e.g., 24, 48, or 72 hours).
-
Visual Inspection: After incubation, carefully inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles, or a film at the bottom of the well).
-
Microscopic Examination: Examine the solutions under a microscope to detect smaller, less obvious precipitates.
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration under those conditions.
Visualizations
HDAC6 Signaling Pathway and the Effect of this compound
Caption: The inhibitory effect of this compound on the HDAC6 signaling pathway.
Recommended Workflow for Preparing this compound Working Solution
Caption: A step-by-step workflow to minimize this compound precipitation.
References
- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC6 - Wikipedia [en.wikipedia.org]
- 7. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ACY-1083 binding to lab plastics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the binding of ACY-1083 to laboratory plastics, ensuring accurate and reproducible experimental results.
Troubleshooting Guide
Issue: Low or variable recovery of this compound in aqueous solutions.
This issue is often due to the non-specific binding of the compound to the surface of plastic labware. The troubleshooting guide below provides a systematic approach to identify and mitigate this problem.
`dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
subgraph "cluster_0" { label = "Problem Identification"; style = "rounded"; bgcolor = "#FFFFFF"; Start [label="Low or Inconsistent\nthis compound Concentration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PerformRecovery [label="Perform Recovery Study\n(See Protocol Below)"]; BindingConfirmed [label="Significant Binding Confirmed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_1" { label = "Mitigation Strategies"; style = "rounded"; bgcolor = "#FFFFFF"; SelectLabware [label="Select Appropriate Labware"]; ModifySolvent [label="Modify Solvent Conditions"]; CoatSurface [label="Coat Labware Surface"]; }
subgraph "cluster_2" { label = "Verification"; style = "rounded"; bgcolor = "#FFFFFF"; Re-evaluate [label="Re-evaluate Recovery"]; Resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Start -> PerformRecovery; PerformRecovery -> BindingConfirmed; BindingConfirmed -> SelectLabware [label="Yes"]; BindingConfirmed -> Resolved [label="No"]; SelectLabware -> ModifySolvent; ModifySolvent -> CoatSurface; CoatSurface -> Re-evaluate; Re-evaluate -> BindingConfirmed [style=dashed]; Re-evaluate -> Resolved; } `
Figure 1: Troubleshooting workflow for addressing low recovery of this compound.
Frequently Asked Questions (FAQs)
Physicochemical Properties and Binding Mechanisms
Q1: What are the chemical properties of this compound that might cause it to bind to plastics?
This compound is a small molecule with a molecular weight of 348.35 g/mol . Its structure contains both hydrophobic (e.g., phenyl and difluorocyclohexyl groups) and polar (e.g., hydroxamate and pyrimidine (B1678525) groups) moieties. This amphiphilic nature can lead to non-specific binding to plastic surfaces through various mechanisms.
-
Hydrophobic Interactions: The non-polar regions of this compound can interact with the hydrophobic surfaces of many common plastics, such as polypropylene (B1209903) and polystyrene.
-
Hydrogen Bonding: The polar functional groups can form hydrogen bonds with surfaces that have undergone surface treatment or have incorporated polar additives.
-
Electrostatic Interactions: The hydroxamate group in this compound has acidic protons, and the pyrimidine ring contains nitrogen atoms that can be protonated. Depending on the pH of the solution, the molecule may carry a net charge, leading to electrostatic interactions with charged plastic surfaces.
`dot digraph "Binding_Mechanisms" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
ACY1083 [label="this compound Molecule", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plastic [label="Plastic Surface\n(e.g., Polypropylene)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
subgraph "cluster_interactions" { label = "Potential Interactions"; style = "rounded"; bgcolor = "#FFFFFF"; Hydrophobic [label="Hydrophobic Interactions\n(van der Waals forces)"]; HydrogenBonding [label="Hydrogen Bonding"]; Electrostatic [label="Electrostatic Interactions"]; }
ACY1083 -> Hydrophobic [arrowhead=dot, color="#EA4335"]; ACY1083 -> HydrogenBonding [arrowhead=dot, color="#FBBC05"]; ACY1083 -> Electrostatic [arrowhead=dot, color="#34A853"];
Hydrophobic -> Plastic [dir=back, arrowhead=dot, color="#EA4335"]; HydrogenBonding -> Plastic [dir=back, arrowhead=dot, color="#FBBC05"]; Electrostatic -> Plastic [dir=back, arrowhead=dot, color="#34A853"]; } `
Figure 2: Potential non-covalent interactions between this compound and a plastic surface.
Q2: What is the predicted hydrophobicity (LogP) of this compound?
The predicted octanol-water partition coefficient (LogP) for this compound is approximately 2.5 to 3.0. This moderate lipophilicity suggests a tendency to partition into non-polar environments, which can contribute to its binding to hydrophobic plastic surfaces.
Labware Selection and Handling
Q3: Which type of plastic labware is best for working with this compound?
For hydrophobic compounds like this compound, polypropylene (PP) is generally preferred over polystyrene (PS) as it tends to exhibit lower non-specific binding. However, the best option is to use commercially available low-binding microplates and tubes, which are often made of polypropylene but have been specially treated to create a hydrophilic and non-charged surface.
Table 1: Comparison of Common Laboratory Plastics for Handling Hydrophobic Small Molecules
| Plastic Type | Key Characteristics | Binding Propensity for Hydrophobic Compounds |
| Polypropylene (PP) | Opaque or translucent, chemically resistant, autoclavable. | Moderate |
| Polystyrene (PS) | Clear, rigid, suitable for optical measurements. | High |
| Low-Binding Polypropylene | PP with a modified, hydrophilic surface. | Low |
| Polyethylene (PE) | Flexible, chemically resistant. | Moderate to High |
Q4: Is glassware a better alternative to plastic for handling this compound?
Untreated borosilicate glass can also adsorb small molecules through silanol (B1196071) groups on its surface. To minimize this, using silanized glassware is a highly effective option. Silanization creates a hydrophobic surface that repels aqueous solutions and can reduce the binding of hydrophobic compounds.
Mitigation Strategies
Q5: How can I prevent this compound from binding to my labware?
Several strategies can be employed to minimize the non-specific binding of this compound:
-
Use Low-Binding Labware: This is the simplest and often most effective first step.
-
Coat the Labware: Pre-coating the plastic or glass surfaces can block the sites where this compound might bind.
-
Modify the Solvent: Adding certain reagents to your experimental buffer can reduce the interaction of this compound with the labware surface.
Table 2: Comparison of Mitigation Strategies
| Strategy | Mechanism | Effectiveness for Hydrophobic Compounds | Considerations |
| Use Low-Binding Plastics | Modified surface chemistry to be more hydrophilic and inert. | High | Higher cost than standard plastics. |
| BSA Coating | Bovine Serum Albumin (BSA) nonspecifically coats the surface, blocking binding sites. | Moderate to High | May interfere with downstream assays (e.g., protein quantification, mass spectrometry). |
| Silanization (Glassware) | Creates a hydrophobic, inert surface on glass. | High | Requires handling of hazardous chemicals and proper protocol. |
| Add Surfactants (e.g., Tween-20) | Surfactant molecules can compete for binding sites and keep the compound in solution. | Moderate | Can interfere with certain assays and may need to be removed. |
| Add Organic Solvent (e.g., Acetonitrile) | Increases the solubility of the compound in the aqueous phase, reducing its tendency to adsorb. | Moderate to High | May not be compatible with biological assays. |
Q6: What is a typical concentration for Tween-20 to prevent binding?
A low concentration of a non-ionic surfactant like Tween-20, typically in the range of 0.01% to 0.1% (v/v), is often sufficient to reduce non-specific binding. It is recommended to start with a low concentration and optimize for your specific application.
Experimental Protocols
Protocol: this compound Recovery Study
This protocol allows you to quantify the extent of this compound binding to your specific labware.
Objective: To determine the percentage of this compound recovered from a specific type of labware after a defined incubation period.
Materials:
-
This compound stock solution of known concentration (e.g., in DMSO).
-
Experimental buffer (the same buffer used in your assay).
-
The labware to be tested (e.g., polypropylene microplate, polystyrene tubes).
-
Control "non-binding" labware (e.g., silanized glass vials or commercially certified low-binding tubes).
-
A suitable analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS/MS).
Procedure:
-
Prepare Working Solution: Dilute the this compound stock solution in your experimental buffer to the final working concentration used in your experiments. Prepare enough solution for all test and control conditions.
-
Set up Test and Control Groups:
-
Test Group: Aliquot the this compound working solution into several replicates of the plastic labware you are testing (e.g., 3-5 wells or tubes).
-
Control Group: Aliquot the same volume of the this compound working solution into the same number of replicates of the control non-binding labware.
-
Standard: Keep an aliquot of the working solution in the original preparation tube (or a non-binding tube) to serve as the 100% reference.
-
-
Incubation: Incubate the test and control labware under the same conditions as your actual experiment (e.g., temperature, duration).
-
Sample Collection: After incubation, carefully transfer the entire volume of the solution from each test and control well/tube to a fresh, non-binding analysis vial.
-
Quantification: Analyze the concentration of this compound in all samples (Standard, Control Group, and Test Group) using your validated analytical method.
-
Calculate Recovery:
-
Calculate the average concentration for each group.
-
Percent Recovery = (Average Concentration in Test Group / Average Concentration in Standard) x 100
-
Interpretation of Results:
-
High Recovery (>90%): The labware is suitable for your experiments with this compound.
-
Moderate Recovery (70-90%): Consider implementing mitigation strategies.
-
Low Recovery (<70%): The labware is not suitable without significant mitigation.
`dot digraph "Recovery_Study_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
Prep [label="Prepare this compound\nWorking Solution"]; Aliquot [label="Aliquot into Test and\nControl Labware"]; Incubate [label="Incubate under\nExperimental Conditions"]; Transfer [label="Transfer Solutions to\nNon-Binding Vials"]; Analyze [label="Quantify this compound\n(e.g., HPLC)"]; Calculate [label="Calculate % Recovery"]; Interpret [label="Interpret Results", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Prep -> Aliquot; Aliquot -> Incubate; Incubate -> Transfer; Transfer -> Analyze; Analyze -> Calculate; Calculate -> Interpret; } `
Figure 3: Workflow for the this compound recovery study.
Protocol: BSA Coating of Plastic Labware
Objective: To coat the surface of plastic labware with Bovine Serum Albumin (BSA) to block non-specific binding sites.
Materials:
-
Bovine Serum Albumin (BSA), high purity.
-
Phosphate-Buffered Saline (PBS) or other suitable buffer.
-
Plastic labware to be coated.
Procedure:
-
Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in your buffer (e.g., 1g of BSA in 100 mL of PBS). Filter-sterilize if necessary for your application.
-
Coating: Add the BSA solution to the labware, ensuring the entire surface that will contact your sample is covered.
-
Incubation: Incubate at room temperature for 1-2 hours, or at 4°C overnight.
-
Removal of BSA Solution: Aspirate the BSA solution.
-
Washing (Optional): For some applications, you may want to wash the labware with buffer to remove any loosely bound BSA. For others, it is sufficient to aspirate the solution and use the labware directly.
-
Drying (Optional): The labware can be used immediately or allowed to air dry in a sterile environment.
Protocol: Silanization of Glassware
Caution: Silanizing agents are hazardous and should be handled in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Objective: To create a hydrophobic surface on glassware to prevent compound adsorption.
Materials:
-
Glassware to be silanized.
-
A silanizing agent (e.g., dichlorodimethylsilane).
-
An appropriate organic solvent (e.g., heptane, toluene).
-
Methanol.
-
Acetone.
Procedure:
-
Cleaning: Thoroughly clean and dry the glassware.
-
Prepare Silanizing Solution: In a chemical fume hood, prepare a 5% solution of the silanizing agent in the chosen organic solvent.
-
Treatment: Fill the glassware with the silanizing solution, ensuring all surfaces are wetted. Let it stand for 15-30 minutes.
-
Rinsing: Decant the silanizing solution and rinse the glassware thoroughly with the organic solvent, followed by methanol, and then acetone.
-
Drying: Allow the glassware to air dry completely in the fume hood. To ensure a durable coating, you can bake the glassware in an oven at 100°C for 1 hour.
Technical Support Center: ACY-1083 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in in vivo studies involving ACY-1083. This guide is intended for researchers, scientists, and drug development professionals to enhance reproducibility and understanding of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and brain-penetrating inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its selectivity for HDAC6 is reported to be 260-fold higher than for all other classes of HDAC isoforms.[1][2] The primary mechanism of action involves the inhibition of HDAC6, which plays a role in various cellular processes. In the context of chemotherapy-induced peripheral neuropathy (CIPN), this compound has been shown to reverse symptoms by enhancing mitochondrial bioenergetics in neurons and modulating inflammatory responses.[2][3][4]
Q2: What are the common applications of this compound in in vivo research?
The most prominent application of this compound in preclinical in vivo studies is the reversal of chemotherapy-induced peripheral neuropathy (CIPN).[1][2][5] Studies have demonstrated its efficacy in models of CIPN induced by agents such as cisplatin (B142131) and paclitaxel.[3][4]
Q3: What is the recommended vehicle for dissolving this compound for in vivo administration?
Published studies have successfully used a vehicle consisting of 20% 2-hydroxypropyl-β-cyclodextrin and 0.5% hydroxypropyl methylcellulose (B11928114) in sterile water.[3][5] Another described vehicle for intraperitoneal injection is 10% dimethylacetamide + 10% Solutol HS 15 in saline.[4] The choice of vehicle can impact drug solubility and stability, and therefore, consistency in its preparation is crucial.
Q4: What are typical dosage ranges and administration routes for this compound in mice?
In mouse models of CIPN, a common and effective dose is 10 mg/kg administered via daily intraperitoneal (i.p.) injections.[3][5] Oral administration has also been reported, with doses of 3 mg/kg being effective in reversing paclitaxel-induced mechanical allodynia in rats.[1] The optimal dose may vary depending on the animal model and the specific experimental endpoint.
Troubleshooting Guide
Issue 1: High Variability in Behavioral Readouts (e.g., mechanical hypersensitivity)
Potential Causes:
-
Inconsistent Drug Preparation: Improper dissolution or precipitation of this compound can lead to inconsistent dosing.
-
Animal Stress: Stress from handling or the experimental environment can significantly impact behavioral tests.
-
Inconsistent Acclimation: Insufficient or inconsistent acclimation of animals to the testing apparatus.
-
Inter-investigator Variability: Differences in how individual researchers perform the behavioral assays.
-
Circadian Rhythm Effects: The time of day when tests are conducted can influence results.
Troubleshooting Steps:
-
Standardize Drug Preparation: Ensure the vehicle is prepared consistently and that this compound is fully dissolved before each administration. Visually inspect the solution for any precipitates.
-
Refine Animal Handling: Handle animals gently and consistently. Ensure all handlers are trained in the same low-stress techniques.
-
Optimize Acclimation Protocol: Implement a strict and consistent acclimation protocol for all animals to the testing environment and equipment for a sufficient duration before starting measurements.
-
Blinding and Training: Whenever possible, the experimenter conducting the behavioral assessment should be blinded to the treatment groups. Ensure all personnel are thoroughly trained on the assay protocol to minimize inter-individual differences.
-
Control for Time of Day: Conduct all behavioral testing at the same time of day to minimize the influence of circadian rhythms on sensory perception and activity levels.
Issue 2: Lack of Efficacy or Inconsistent Efficacy in Reversing CIPN
Potential Causes:
-
Suboptimal Dosing or Treatment Schedule: The dose of this compound or the duration of treatment may be insufficient for the specific model or severity of neuropathy.
-
Timing of Treatment Initiation: The therapeutic window for this compound intervention might be critical. Starting the treatment too late after the induction of neuropathy may lead to reduced efficacy.
-
Severity of Neuropathy Model: A very severe neuropathy model might require higher doses or longer treatment durations.
-
Drug Metabolism and Clearance: Factors such as age, sex, and health status of the animals can influence the pharmacokinetics of this compound.[6]
Troubleshooting Steps:
-
Dose-Response Study: If feasible, perform a dose-response study to determine the optimal effective dose of this compound in your specific animal model. Studies have shown that a 10 mg/kg dose relieved cisplatin-induced mechanical allodynia, whereas a 3 mg/kg dose did not in one instance.[1]
-
Optimize Treatment Timing: Based on existing literature, treatment with this compound is often initiated a few days after the completion of chemotherapy.[5] Consider adjusting the start time of your treatment.
-
Characterize Your Model: Ensure your CIPN model is well-characterized and produces a consistent level of neuropathy. This will help in assessing the true effect of the treatment.
-
Control Animal Variables: Use animals of the same age, sex, and from the same vendor to minimize biological variability. In some studies, both male and female mice have been shown to respond to this compound.[3][5]
Quantitative Data Summary
Table 1: this compound In Vitro and In Vivo Parameters
| Parameter | Value | Species/System | Source |
| IC₅₀ (HDAC6) | 3 nM | In vitro | [1][2][4] |
| Selectivity | 260-fold for HDAC6 over other HDACs | In vitro | [1][2][4] |
| Effective Dose (i.p.) | 10 mg/kg, daily | Mouse (Cisplatin model) | [3][5] |
| Effective Dose (oral) | 3 mg/kg, daily for 7 days | Rat (Paclitaxel model) | [1] |
| Cₘₐₓ (5 mg/kg, i.p.) | 936 ng/mL | Mouse | [1] |
| Half-life (T½) | 3.5 hours | Mouse | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin
-
Hydroxypropyl methylcellulose
-
Sterile water for injection
Procedure:
-
Prepare the vehicle by dissolving 20% (w/v) 2-hydroxypropyl-β-cyclodextrin and 0.5% (w/v) hydroxypropyl methylcellulose in sterile water.
-
Warm the vehicle slightly and vortex or sonicate until all components are fully dissolved and the solution is clear.
-
Weigh the required amount of this compound and add it to the prepared vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 10 mL/kg injection volume, the concentration would be 1 mg/mL).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Visually inspect the solution for any particulate matter before drawing it into a syringe for injection.
Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments
Procedure:
-
Place individual animals in separate compartments on an elevated mesh floor.
-
Allow animals to acclimate to the testing environment for at least 30 minutes before testing begins.
-
Apply calibrated von Frey filaments to the mid-plantar surface of the hind paw.
-
Begin with a filament in the middle of the force range and record the response (paw withdrawal, licking, or flinching).
-
Use the up-down method to determine the 50% paw withdrawal threshold.
-
The experimenter should be blinded to the treatment groups to avoid bias.
Visualizations
Caption: Proposed mechanism of this compound in reversing CIPN.
Caption: General workflow for an this compound in vivo efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. What factors influence drug half-life in vivo? [synapse.patsnap.com]
ACY-1083 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their ACY-1083 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective and brain-penetrant inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3][4] Its primary mechanism of action is the inhibition of the enzymatic activity of HDAC6, which leads to the hyperacetylation of its substrates.[3] One of the major non-histone protein substrates of HDAC6 is α-tubulin.[5] Increased acetylation of α-tubulin can affect microtubule dynamics, cell motility, and intracellular transport.[6]
Q2: What is the in vitro potency of this compound?
This compound is a potent inhibitor of HDAC6 with a reported IC50 of approximately 3 nM in enzymatic assays.[1][2][3] It is highly selective for HDAC6 over other HDAC isoforms.[2][3]
Q3: What is a typical IC50 value for this compound in cell-based assays?
The IC50 value of this compound in cell-based assays can vary significantly depending on the cell line and the endpoint being measured (e.g., cytotoxicity vs. a specific biological effect). For example:
-
In mouse hippocampal (HT22) cells, treatment with 30 nM and 300 nM this compound has been shown to improve cell viability.[1]
-
In the human monocytic cell line THP-1, the IC50 for cytotoxicity was reported to be 94 μM.[1]
This wide range highlights the importance of empirical determination of the dose-response curve in your specific experimental system.
Q4: How long should I treat my cells with this compound?
Treatment duration can influence the observed effect. A common starting point for in vitro cell viability assays is 48 to 72 hours. However, the optimal duration may vary depending on the cell type's doubling time and the specific biological question. Time-course experiments are recommended to determine the ideal treatment window.
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| No observable effect or very high IC50 | 1. This compound concentration is too low.2. Insufficient treatment duration.3. Cell line is resistant to HDAC6 inhibition-mediated cytotoxicity.4. Compound instability or degradation.5. High cell seeding density leading to contact inhibition. | 1. Increase the concentration range of this compound. Given its nanomolar potency against the enzyme, a wide range from low nM to high µM should be tested.2. Extend the treatment duration (e.g., up to 96 hours), ensuring cell health in control wells.3. Confirm HDAC6 expression in your cell line. Consider using a positive control cell line known to be sensitive to HDAC inhibitors.4. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment and store them properly.5. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment. |
| High variability between replicate wells | 1. Uneven cell seeding.2. Inconsistent drug concentration across wells due to pipetting errors.3. Edge effects in the microplate.4. Contamination. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.2. Use calibrated pipettes and be precise during serial dilutions and additions to the plate.3. Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to maintain humidity.4. Maintain sterile cell culture techniques. |
| Dose-response curve is not sigmoidal | 1. Inappropriate concentration range (too narrow or too wide).2. Compound precipitation at high concentrations.3. Off-target effects at high concentrations.4. The biological effect is not directly proportional to cell viability (e.g., cytostatic vs. cytotoxic effects). | 1. Perform a wider range of serial dilutions to capture the full sigmoidal curve.2. Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a lower top concentration or a different vehicle.3. While this compound is selective, very high concentrations may lead to off-target effects. Correlate viability data with a target-specific biomarker (e.g., α-tubulin acetylation).4. Consider assays that measure cell proliferation (e.g., BrdU incorporation) in addition to viability (e.g., MTT, CellTiter-Glo). |
| Unexpected increase in viability at certain concentrations | 1. Hormesis effect.2. This compound may have protective effects in certain cell types under specific conditions, as seen in hippocampal cells.[1] | 1. This can be a real biological effect. Ensure the observation is reproducible.2. Investigate the underlying mechanism if this is a consistent finding in your system. |
Experimental Protocols
Protocol: Generation of an this compound Dose-Response Curve using a Cell Viability Assay (e.g., MTT)
This protocol provides a general framework. Optimization of cell seeding density and incubation times is crucial for each cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) down to the low nanomolar range.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Visualizations
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for generating an this compound dose-response curve.
Simplified Signaling Pathway of HDAC6 Inhibition-Induced Apoptosis
Caption: this compound induces apoptosis via HDAC6 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 5. Inhibition of histone deacetylase 6 destabilizes ERK phosphorylation and suppresses cancer proliferation via modulation of the tubulin acetylation-GRP78 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Dual HDAC6 and Tubulin Inhibitor, MPT0B451, Displays Anti-tumor Ability in Human Cancer Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for ACY-1083 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring the quality and reliability of ACY-1083 stock solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.[1]
Q2: How should I store this compound powder and its DMSO stock solutions?
A2: Proper storage is crucial for maintaining the stability of this compound.
-
Powder: Store at -20°C for long-term stability (up to 3 years).[1]
-
In Solvent (DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[2][3]
Q3: My this compound precipitated out of the aqueous buffer after diluting it from a DMSO stock. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are some troubleshooting steps:
-
Decrease the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Optimize DMSO concentration: While minimizing DMSO in the final working solution is ideal, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
-
Stepwise dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution to gradually decrease the DMSO concentration.[5]
-
Sonication: Gentle sonication can help redissolve small amounts of precipitate.[1]
Q4: Can I store this compound stock solutions at room temperature?
A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. While some small molecules in DMSO are stable for a short time, long-term storage at room temperature can lead to degradation. For optimal stability, adhere to the recommended storage at -20°C or -80°C.[3]
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: It is best to avoid repeated freeze-thaw cycles.[3] Each cycle increases the risk of water absorption by the hygroscopic DMSO, which can lead to compound degradation and a decrease in the effective concentration of your stock solution.[6] Aliquoting the stock solution into single-use volumes is highly recommended.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the quality control of your this compound stock solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results between different stock solution batches. | - Inaccurate initial weighing of this compound powder.- Pipetting errors during solvent addition.- Degradation of the compound due to improper storage. | - Use a calibrated analytical balance for weighing.- Use calibrated pipettes and ensure complete dissolution of the powder.- Perform a concentration and purity check on the new stock solution using HPLC or LC-MS (see Experimental Protocols). |
| Loss of compound activity over time. | - Degradation of this compound in the stock solution.- Repeated freeze-thaw cycles.- Contamination of the stock solution. | - Prepare fresh stock solutions more frequently.- Aliquot stock solutions into single-use vials.- Use sterile techniques when preparing and handling stock solutions. |
| Unexpected peaks in HPLC or LC-MS analysis of the stock solution. | - Presence of impurities in the original this compound powder.- Degradation of this compound.- Contamination from the solvent or storage container. | - Obtain a Certificate of Analysis (CoA) from the supplier to check the initial purity.- Compare the chromatogram to a freshly prepared standard.- Use high-purity, anhydrous DMSO and appropriate storage vials (e.g., amber glass or polypropylene).[2] |
Experimental Protocols
Protocol 1: Determination of this compound Concentration by UV-Vis Spectrophotometry
This protocol provides a quick estimation of the stock solution concentration, assuming no significant degradation or impurities that absorb at the same wavelength.
-
Prepare a series of calibration standards:
-
Accurately weigh a small amount of this compound powder and dissolve it in DMSO to create a standard stock solution of known concentration (e.g., 10 mM).
-
Perform serial dilutions of the standard stock solution in DMSO to create a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 75 µM, 100 µM).
-
-
Measure the absorbance:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in DMSO using a UV-Vis spectrophotometer.
-
Measure the absorbance of your calibration standards and your unknown this compound stock solution (appropriately diluted in DMSO to fall within the linear range of the assay) at the λmax.
-
-
Create a calibration curve:
-
Plot the absorbance of the standards against their known concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99).
-
-
Calculate the concentration of your stock solution:
-
Use the equation of the line to calculate the concentration of your diluted stock solution from its absorbance reading.
-
Multiply by the dilution factor to determine the concentration of the original stock solution.
-
Protocol 2: Assessment of this compound Purity and Concentration by High-Performance Liquid Chromatography (HPLC)
HPLC is a more accurate method for determining both the concentration and purity of your stock solution.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid or trifluoroacetic acid). A typical gradient might start at 10% acetonitrile and ramp up to 90% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of this compound.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dilute your this compound stock solution in the initial mobile phase composition to a suitable concentration for UV detection.
-
-
Analysis:
-
Inject the diluted sample onto the HPLC system.
-
The retention time of the main peak should be consistent with a reference standard of this compound.
-
The purity can be estimated by the area of the main peak relative to the total area of all peaks in the chromatogram.
-
The concentration can be determined by comparing the peak area to a calibration curve generated from injecting known concentrations of a pure this compound standard.
-
Protocol 3: Confirmation of Identity and Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides definitive confirmation of the molecular weight of this compound and can detect impurities with high sensitivity.
-
LC-MS System and Conditions:
-
Use similar LC conditions as described in the HPLC protocol.
-
The eluent from the LC is directed into a mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for small molecules like this compound.
-
-
Analysis:
-
The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compounds.
-
Confirm the identity of this compound by observing a peak corresponding to its expected molecular weight ([M+H]⁺). The molecular formula of this compound is C₁₇H₁₈F₂N₄O₂, giving a molecular weight of 348.35 g/mol .[1]
-
Analyze the mass spectra of any minor peaks to identify potential impurities or degradation products.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years[1] | Keep desiccated. |
| DMSO Stock Solution | -80°C | Up to 6 months[2] | Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles. |
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax |
| Injection Volume | 10 µL |
Visualization
This compound Mechanism of Action: Inhibition of HDAC6 and Tubulin Acetylation
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6).[7] A primary function of HDAC6 is the deacetylation of α-tubulin, a key component of microtubules.[8][9] By inhibiting HDAC6, this compound leads to an increase in the acetylation of α-tubulin.[8] This is believed to be a key mechanism through which this compound exerts its therapeutic effects, such as the reversal of chemotherapy-induced peripheral neuropathy.[7]
Caption: Mechanism of this compound action on tubulin acetylation.
Quality Control Workflow for this compound Stock Solutions
This workflow outlines the key steps for ensuring the quality of your this compound stock solutions, from preparation to experimental use.
Caption: Quality control workflow for this compound stock solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
A Head-to-Head In Vitro Comparison of HDAC6 Inhibitors: ACY-1083 vs. Tubastatin A
For researchers, scientists, and drug development professionals, the selection of a specific and potent histone deacetylase 6 (HDAC6) inhibitor is critical for advancing preclinical research in oncology, neurodegenerative diseases, and inflammatory conditions. This guide provides an objective in vitro comparison of two widely used selective HDAC6 inhibitors, ACY-1083 and Tubastatin A, supported by experimental data from various sources.
This comparative analysis focuses on the biochemical potency, selectivity, and cellular effects of this compound and Tubastatin A. The information presented is intended to aid researchers in making informed decisions for their specific experimental needs.
Biochemical Potency and Selectivity
This compound and Tubastatin A are both highly potent inhibitors of HDAC6, a unique class IIb HDAC primarily located in the cytoplasm. Their inhibitory activity is typically measured by their half-maximal inhibitory concentration (IC50) in biochemical assays.
This compound demonstrates exceptional potency with an IC50 for HDAC6 in the low nanomolar range, approximately 3 nM.[1][2][3] It exhibits significant selectivity for HDAC6 over other HDAC isoforms. For instance, it is reportedly 260-fold more selective for HDAC6 than for any other class of HDAC isoforms.[1][2][4][5]
Tubastatin A is also a potent HDAC6 inhibitor, with a reported IC50 of approximately 15 nM.[6] Its selectivity profile is also noteworthy, showing over 200-fold selectivity against class I HDACs and more than 1,000-fold against most other HDAC isoforms, with the exception of HDAC8, against which it has a selectivity of approximately 57- to 200-fold.[6]
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Tubastatin A
| Compound | Target | IC50 (nM) | Selectivity Profile |
| This compound | HDAC6 | 3[1][2][3] | >260-fold vs. other HDAC isoforms[1][2][4][5] |
| Tubastatin A | HDAC6 | 15[6] | >200-fold vs. Class I HDACs; ~57-200-fold vs. HDAC8[6] |
Cellular Activity: α-Tubulin Acetylation
A primary pharmacodynamic marker of HDAC6 inhibition in cells is the hyperacetylation of its main cytosolic substrate, α-tubulin. Both this compound and Tubastatin A have been shown to induce a dose-dependent increase in the acetylation of α-tubulin in various cell lines. This effect is a direct consequence of HDAC6 inhibition and is often used to confirm the cellular potency of these inhibitors.
This compound has been observed to induce a significant increase in α-tubulin acetylation at concentrations as low as 30 nM.[4] Tubastatin A also effectively increases α-tubulin acetylation, with significant effects seen at concentrations around 2.5 µM.[1] The effective concentration for cellular activity (EC50) can vary depending on the cell type and experimental conditions.
Signaling Pathways and Experimental Workflows
The inhibition of HDAC6 by this compound or Tubastatin A primarily affects cellular processes regulated by its non-histone substrates, most notably α-tubulin and the chaperone protein Hsp90.
Caption: HDAC6 deacylates α-tubulin and Hsp90.
The following diagram illustrates a general experimental workflow for the in vitro comparison of HDAC6 inhibitors like this compound and Tubastatin A.
Caption: Workflow for comparing HDAC6 inhibitors.
Experimental Protocols
Below are generalized protocols for key in vitro experiments to compare HDAC6 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
HDAC6 Enzymatic Assay (Fluorogenic)
This assay quantifies the enzymatic activity of HDAC6 in the presence of an inhibitor.
-
Reagents and Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., trypsin in assay buffer)
-
This compound and Tubastatin A stock solutions (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and Tubastatin A in assay buffer.
-
In a 96-well plate, add the diluted inhibitors, recombinant HDAC6 enzyme, and assay buffer. Include a no-inhibitor control (vehicle) and a no-enzyme control (background).
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Add the fluorogenic HDAC6 substrate to all wells to start the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 390 nm excitation, 460 nm emission).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for α-Tubulin Acetylation
This method is used to assess the cellular activity of HDAC6 inhibitors by measuring the level of acetylated α-tubulin.
-
Reagents and Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound and Tubastatin A
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or Tubastatin A for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the inhibitors on cell viability and proliferation.
-
Reagents and Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound and Tubastatin A
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound or Tubastatin A.
-
Incubate for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Conclusion
Both this compound and Tubastatin A are potent and selective HDAC6 inhibitors with well-documented in vitro activity. This compound exhibits a lower IC50 in biochemical assays, suggesting higher potency. The choice between these inhibitors may depend on the specific requirements of the study, including the desired potency and the context of the cellular model being used. The provided protocols offer a framework for researchers to conduct their own comparative studies to determine the most suitable inhibitor for their research goals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. exchemistry.com [exchemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Validating ACY-1083's Potent and Selective Effect on α-Tubulin Acetylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ACY-1083 with other well-established histone deacetylase 6 (HDAC6) inhibitors, focusing on their efficacy and selectivity in promoting α-tubulin acetylation. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their specific research applications.
Executive Summary
This compound is a highly potent and selective, brain-penetrant HDAC6 inhibitor.[1][2] Experimental data demonstrates its ability to robustly increase α-tubulin acetylation at nanomolar concentrations with exceptional selectivity over other HDAC isoforms. This guide compares this compound's performance against two other widely used HDAC6 inhibitors, ACY-1215 (Ricolinostat) and Tubastatin A, providing a clear overview of their respective potencies and selectivity profiles.
Data Presentation
Table 1: In Vitro Potency and Selectivity of HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity for HDAC6 vs. Class I HDACs |
| This compound | 3 [1][2][3][4] | >780 | >780 | >780 | >260-fold vs. HDAC1-9[1][3][4] |
| ACY-1215 (Ricolinostat) | 5[5][6][7] | 58[6] | 48[6] | 51[6] | >10-fold vs. HDAC1/2/3[5] |
| Tubastatin A | 15[8][9][10] | 16,400[11] | >30,000[11] | >30,000[11] | >1000-fold vs. most other HDACs (except HDAC8)[8][10] |
Table 2: Cellular Activity on α-Tubulin Acetylation
| Compound | Cell Line | Effective Concentration for α-Tubulin Acetylation | Effect on Histone Acetylation |
| This compound | SK-N-BE2 | Dose-dependent increase starting at 30 nM[4] | Only evident at 10 µM (>300-fold selectivity)[4] |
| ACY-1215 (Ricolinostat) | T-cells | Dose-dependent increase | Increased histone 3 acetylation, suggesting Class I HDAC inhibition[10] |
| Tubastatin A | T-cells | Dose-dependent increase | Minimal impact on histone 3 acetylation[10] |
Experimental Protocols
Western Blot for α-Tubulin Acetylation
This protocol details the methodology for assessing the effect of HDAC6 inhibitors on α-tubulin acetylation in cultured cells.
1. Cell Culture and Treatment:
-
Plate cells (e.g., SK-N-BE2 neuroblastoma cells) at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, ACY-1215, or Tubastatin A for a specified duration (e.g., 5 hours). Include a vehicle-treated control group (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
7. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total α-tubulin or a housekeeping protein like β-actin.
-
Quantify the band intensities using densitometry software.
Mandatory Visualization
Caption: Signaling pathway of α-tubulin acetylation and the inhibitory effect of this compound on HDAC6.
Caption: Experimental workflow for validating the effect of HDAC6 inhibitors on α-tubulin acetylation.
Caption: Logical comparison of this compound with alternative HDAC6 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ricolinostat (ACY-1215)| HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A - PMC [pmc.ncbi.nlm.nih.gov]
ACY-1083 in Neuropathy: A Comparative Analysis Against Other HDAC Inhibitors
A new frontier in the management of peripheral neuropathy, particularly chemotherapy-induced peripheral neuropathy (CIPN), is the selective inhibition of Histone Deacetylase 6 (HDAC6). Among the frontrunners in this therapeutic class is ACY-1083, a highly selective and brain-penetrant HDAC6 inhibitor. This guide provides a detailed comparison of this compound with other HDAC inhibitors, supported by preclinical experimental data, to assist researchers, scientists, and drug development professionals in this field.
This compound has demonstrated significant promise in preclinical models of neuropathy by targeting the underlying mechanisms of nerve damage. Its high selectivity for HDAC6 offers a more targeted approach with a potentially favorable safety profile compared to broader-spectrum pan-HDAC inhibitors. This comparison will delve into the quantitative efficacy, mechanisms of action, and experimental protocols of this compound and other relevant HDAC inhibitors.
Comparative Efficacy of HDAC Inhibitors in Neuropathy Models
The following tables summarize the key quantitative data from preclinical studies, offering a side-by-side comparison of this compound and other HDAC inhibitors in rodent models of peripheral neuropathy.
| Inhibitor | Class/Selectivity | Neuropathy Model | Dose & Administration | Key Efficacy Metric | Result | Reference |
| This compound | Selective HDAC6 (IC50: 3 nM) | Cisplatin-induced mechanical allodynia (mice) | 10 mg/kg, i.p. daily for 7 days | 50% Paw Withdrawal Threshold (von Frey) | Significantly reversed mechanical allodynia | [1] |
| This compound | Selective HDAC6 | Paclitaxel-induced mechanical allodynia (rats) | 3 mg/kg, oral, twice daily for 7 days | 50% Paw Withdrawal Threshold (von Frey) | Reversed mechanical allodynia | [2] |
| ACY-1215 (Ricolinostat) | Selective HDAC6 (>10-fold vs Class I) | Cisplatin-induced mechanical allodynia (mice) | 30 mg/kg, oral, daily for 14 days | 50% Paw Withdrawal Threshold (von Frey) | Significantly reversed mechanical allodynia | [1] |
| CKD-011 | Selective HDAC6 | Bortezomib-induced peripheral neuropathy (rats) | 5, 10, 20, 40 mg/kg, daily for 15 days | Mechanical Allodynia | Significant improvement at all doses | |
| MS-275 | Class I HDAC selective | Oxaliplatin-induced chronic neuropathy (mice) | 15 mg/kg, p.o. before each oxaliplatin (B1677828) injection | Cold and Mechanical Hypersensitivity | Prevented development of hypersensitivity | [3] |
Mechanism of Action: A Focus on HDAC6 Inhibition
The primary mechanism by which this compound and other selective HDAC6 inhibitors are thought to alleviate neuropathy is through the modulation of α-tubulin acetylation. HDAC6 is a cytoplasmic enzyme that deacetylates α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which in turn enhances axonal transport, a process often impaired in peripheral neuropathies.
A critical consequence of improved axonal transport is the restoration of mitochondrial function in neurons.[4] Preclinical studies have shown that this compound treatment can reverse the deficits in mitochondrial bioenergetics and content in the nerves of animals with CIPN.[1] This is a crucial finding, as mitochondrial dysfunction is a key pathological feature of many peripheral neuropathies.
Furthermore, recent evidence suggests an immunomodulatory role for HDAC6 inhibition in alleviating neuropathic pain. Treatment with an HDAC6 inhibitor has been shown to increase the expression of the anti-inflammatory cytokine IL-10 in the spinal cord, a process that is dependent on macrophages.
In contrast, pan-HDAC inhibitors, such as MS-275, exert their effects through the modulation of gene expression via histone acetylation in the nucleus. While this can also lead to analgesic effects, the broader mechanism of action may be associated with a different side effect profile compared to the more targeted cytoplasmic action of selective HDAC6 inhibitors.
Caption: Mechanism of this compound in reversing chemotherapy-induced neuropathy.
Detailed Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed experimental protocols for key assays are provided below.
Mechanical Allodynia Assessment (Von Frey Test)
-
Objective: To measure the sensitivity to a non-painful mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments (e.g., 0.02, 0.07, 0.16, 0.4, 0.6, 1.0, and 1.4 g).[1]
-
Procedure:
-
Animals are placed in individual compartments on a wire mesh floor and allowed to acclimate.
-
The von Frey filaments are applied to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.
-
A positive response is defined as a brisk withdrawal or flinching of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method, as described by Chaplan et al. (1994).[4]
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated for each animal and averaged across treatment groups. Statistical analysis (e.g., two-way repeated measures ANOVA) is used to compare between groups.
Caption: Experimental workflow for the von Frey test.
Mitochondrial Bioenergetics Assay
-
Objective: To assess mitochondrial function by measuring oxygen consumption rate (OCR).
-
Apparatus: Seahorse XF Analyzer (Agilent).
-
Procedure:
-
Tibial nerves or dorsal root ganglia (DRG) are isolated from treated and control animals.[1]
-
Tissues are permeabilized and placed in a Seahorse XF microplate.
-
A series of mitochondrial stressors are injected sequentially to measure different parameters of mitochondrial respiration:
-
Oligomycin: Inhibits ATP synthase (measures ATP-linked respiration).
-
FCCP: An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential (measures maximal respiration).
-
Rotenone/Antimycin A: Inhibits Complex I and III of the electron transport chain (measures non-mitochondrial respiration).
-
-
-
Data Analysis: OCR is measured in real-time. Key parameters such as basal respiration, ATP-coupled respiration, maximal respiratory capacity, and spare respiratory capacity are calculated from the OCR data.
Western Blot for α-tubulin Acetylation
-
Objective: To quantify the levels of acetylated α-tubulin in nerve tissue.
-
Procedure:
-
Tibial nerves are dissected and homogenized in lysis buffer.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1).
-
A loading control antibody (e.g., total α-tubulin or GAPDH) is also used.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the bands is quantified using densitometry software. The ratio of acetylated α-tubulin to the loading control is calculated and compared between treatment groups.
Conclusion
This compound emerges as a promising therapeutic candidate for peripheral neuropathy, particularly CIPN, with a well-defined mechanism of action centered on the selective inhibition of HDAC6. Its ability to restore microtubule dynamics and mitochondrial function in damaged neurons provides a strong rationale for its continued development. Compared to less selective HDAC inhibitors, this compound offers a more targeted approach, which may translate to a better safety and efficacy profile. The experimental data presented here provide a solid foundation for further investigation into the clinical potential of this compound and other selective HDAC6 inhibitors in the treatment of debilitating neuropathic conditions.
References
- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Class I HDAC Inhibitor, MS-275, Prevents Oxaliplatin-Induced Chronic Neuropathy and Potentiates Its Antiproliferative Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
A Head-to-Head Comparison of ACY-1083 and Next-Generation HDAC6 Inhibitors for Researchers
For researchers and drug development professionals navigating the landscape of selective Histone Deacetylase 6 (HDAC6) inhibitors, a clear understanding of the available options is paramount. This guide provides an objective, data-driven comparison of ACY-1083 and the next-generation HDAC6 inhibitor, EKZ-438, focusing on their biochemical properties, preclinical efficacy, and the experimental methodologies used for their evaluation.
Introduction to HDAC6 Inhibition
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a critical role in various cellular processes, including protein quality control, cell migration, and microtubule dynamics.[1] Its dysregulation has been implicated in a range of diseases, from cancer to neurodegenerative disorders, making it a compelling therapeutic target. Selective HDAC6 inhibitors have emerged as a promising therapeutic strategy, aiming to modulate these pathways with greater precision and fewer off-target effects than pan-HDAC inhibitors.[2] This guide focuses on a comparative analysis of two key selective HDAC6 inhibitors: this compound and the next-generation compound EKZ-438.
Head-to-Head Comparison: this compound vs. EKZ-438
The following tables summarize the key biochemical and pharmacological properties of this compound and EKZ-438 based on available preclinical data.
Table 1: Biochemical and Pharmacological Properties
| Property | This compound | EKZ-438 (Next-Generation) |
| HDAC6 IC50 | 3 nM[3][4] | 12 nM[5][6] |
| Selectivity | ~260-fold selective for HDAC6 over other HDAC isoforms[3] | >8,500-fold selective for HDAC6 versus all other HDAC paralogs[5][6][7] |
| Brain Penetrance | Yes[3][4] | Yes (Kp,uu,brain) ≥ 0.55[5][6] |
| Oral Bioavailability | Data not explicitly available in provided search results. Administered via intraperitoneal (i.p.) and oral routes in preclinical studies.[3][4] | High (F% = 70)[5][6] |
Table 2: Preclinical Efficacy and Key Findings
| Indication/Model | This compound | EKZ-438 |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Effectively reverses cisplatin- and paclitaxel-induced mechanical allodynia in rodent models.[3][8] | Data not available in provided search results. |
| Amyotrophic Lateral Sclerosis (ALS) | A related compound, ACY-738, showed increased microtubule acetylation in the spinal cord of mSOD1G93A mice. | In SOD1G93A mice, improved axonal transport, motor performance, and decreased plasma neurofilament light chain levels.[5][6] In a TDP-43 mouse model, it reduced TDP-43 pathology and neuroinflammation.[5][6] |
| Frontotemporal Dementia (FTD) | Data not available in provided search results. | In a TDP-43 mouse model, it reduced TDP-43 pathology and neuroinflammation.[5][6] |
| Mechanism of Action | Increases α-tubulin acetylation, enhances mitochondrial bioenergetics and transport.[8] | Promotes autophagic clearance of protein aggregates, increases α-tubulin acetylation, and enhances microtubule-dependent intracellular transport.[5][6][7] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors operate, the following diagrams illustrate the HDAC6 signaling pathway and a typical experimental workflow for evaluating HDAC6 inhibitors.
Caption: HDAC6 deacetylates key cytoplasmic proteins, influencing major cellular processes.
Caption: A stepwise approach for identifying and validating novel HDAC6 inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the objective evaluation of HDAC6 inhibitors. Below are methodologies for key assays cited in the evaluation of this compound and next-generation inhibitors.
Protocol 1: In Vitro HDAC6 Enzymatic Activity Assay (Fluorometric)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., a peptide containing an acetylated lysine (B10760008) coupled to a fluorophore)
-
HDAC assay buffer
-
Developer solution
-
Test compounds (e.g., this compound, EKZ-438) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add the diluted test compounds or controls. Add the diluted recombinant HDAC6 enzyme to each well, except for the "no enzyme" control wells. Incubate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Add the HDAC6 fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer solution typically contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Read Fluorescence: Incubate for an additional 10-15 minutes at 37°C. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm).
-
Data Analysis: Subtract the background fluorescence (from "no enzyme" wells). Calculate the percent inhibition for each inhibitor concentration relative to the "enzyme only" control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Acetylated α-Tubulin
This protocol is used to assess the in-cell or in-vivo target engagement of an HDAC6 inhibitor by measuring the level of its primary substrate, acetylated α-tubulin.
Materials:
-
Cells or tissue lysates treated with HDAC6 inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40) and a loading control (e.g., anti-total-α-tubulin or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector)
Procedure:
-
Sample Preparation:
-
Cells: Lyse cells in ice-cold lysis buffer.
-
Tissues: Homogenize tissues in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Loading and Electrophoresis:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated-α-tubulin, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated-α-tubulin signal to the loading control signal to determine the relative changes in acetylation between different treatment groups.
Conclusion
Both this compound and the next-generation inhibitor EKZ-438 demonstrate potent and selective inhibition of HDAC6. While this compound has shown significant promise in preclinical models of chemotherapy-induced peripheral neuropathy, EKZ-438 exhibits exceptionally high selectivity and is being advanced for neurodegenerative diseases such as ALS and FTD. The choice of inhibitor will ultimately depend on the specific research question and therapeutic indication. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising compounds. As the field of selective HDAC6 inhibition continues to evolve, rigorous head-to-head studies will be crucial in determining the optimal clinical applications for these targeted therapies.
References
- 1. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming ACY-1083 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of ACY-1083, a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). We present objective comparisons with alternative HDAC6 inhibitors, supported by experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of your studies.
Introduction to this compound and its Target: HDAC6
This compound is a small molecule inhibitor with high selectivity for HDAC6, a unique, primarily cytoplasmic, class IIb histone deacetylase.[1][2][3][4] HDAC6 plays a critical role in various cellular processes, including protein quality control, cell migration, and microtubule dynamics, through the deacetylation of non-histone protein substrates, most notably α-tubulin.[5] Dysregulation of HDAC6 activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling therapeutic target. Confirming that this compound effectively engages HDAC6 in a cellular context is a crucial step in preclinical research and drug development.
Comparison of this compound with Alternative HDAC6 Inhibitors
The selection of an appropriate HDAC6 inhibitor is critical for elucidating its biological functions and therapeutic potential. Here, we compare the biochemical potency and selectivity of this compound with other commonly used selective HDAC6 inhibitors, Ricolinostat (ACY-1215) and Tubastatin A.
Table 1: Comparison of IC50 Values for Selective HDAC6 Inhibitors Against a Panel of HDAC Isoforms.
| Compound | HDAC6 (nM) | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) | Selectivity for HDAC6 vs Class I HDACs |
| This compound | 3 [1][2][3][4] | >780 | >780 | >780 | - | >260-fold[1][2][3] |
| Ricolinostat (ACY-1215) | 5[6][7][8][9] | 58[6][7] | 48[6][7] | 51[6][7] | 100[7][8] | ~10-12-fold[7][8][9] |
| Tubastatin A | 15[10][11][12][13] | 16,400[11] | - | - | 900[10][11] | >1000-fold (vs HDAC1)[10][11][12] |
Note: IC50 values are compiled from various sources and may differ based on assay conditions. The data is presented for comparative purposes.
Experimental Protocols for Confirming Target Engagement
A multi-faceted approach is recommended to confidently confirm the on-target activity of this compound in cells. This typically involves a direct assessment of target binding and a functional readout of downstream pharmacology.
Western Blot for α-Tubulin Acetylation
The most direct and widely used functional assay to confirm HDAC6 engagement is to measure the acetylation status of its primary substrate, α-tubulin. Inhibition of HDAC6 by this compound leads to a dose-dependent increase in acetylated α-tubulin.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., SK-N-BE2, HeLa, or a cell line relevant to your research) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 10 nM to 10 µM) or vehicle control for a specified time (e.g., 4-24 hours). Include Ricolinostat and Tubastatin A as comparator compounds.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin.
-
-
Detection and Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. Quantify the band intensities for acetylated α-tubulin and normalize to the total α-tubulin or loading control. A significant, dose-dependent increase in the ratio of acetylated to total α-tublin indicates successful target engagement by this compound.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein. It measures the apparent affinity of a test compound by its ability to compete with a fluorescent tracer that binds to a NanoLuc® luciferase-tagged target protein.
Methodology Overview:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express an HDAC6-NanoLuc® fusion protein.
-
Assay Setup: Plate the cells in a multi-well format. Add a specific NanoBRET™ tracer for HDAC6 to the cells.
-
Compound Treatment: Add varying concentrations of this compound or other test compounds.
-
Signal Detection: Add the NanoGlo® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: The BRET ratio is calculated from the two emission signals. A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and therefore, target engagement. IC50 values can be determined from the dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.
Methodology Overview:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cells across a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble HDAC6 in the supernatant at each temperature point using Western blotting or other detection methods like ELISA or mass spectrometry.
-
Data Analysis: A shift in the melting curve of HDAC6 to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the protein, thus confirming target engagement.
Visualizing Pathways and Workflows
To further clarify the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 5. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Ricolinostat (ACY-1215)| HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Tubastatin A - Chemietek [chemietek.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
A Comparative Guide to the Efficacy of ACY-1083 and Other Selective HDAC6 Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of ACY-1083, a selective Histone Deacetylase 6 (HDAC6) inhibitor, with other relevant HDAC6 inhibitors across various disease models. The information is compiled from peer-reviewed scientific literature to support researchers in their evaluation of these compounds for further investigation.
Introduction to this compound and HDAC6 Inhibition
This compound is a potent and highly selective, brain-penetrant HDAC6 inhibitor.[1] HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, where it deacetylates non-histone proteins, most notably α-tubulin. By inhibiting HDAC6, compounds like this compound can increase α-tubulin acetylation, which plays a crucial role in regulating microtubule dynamics and axonal transport. This mechanism is a promising therapeutic target for a range of neurological disorders, including peripheral neuropathies and neurodegenerative diseases.
Comparative Efficacy of HDAC6 Inhibitors
The following sections summarize the efficacy of this compound and comparable HDAC6 inhibitors in various preclinical models.
Chemotherapy-Induced Peripheral Neuropathy (CIPN)
This compound has been extensively studied in models of CIPN, a common and dose-limiting side effect of many cancer treatments.
Key Findings:
-
In a mouse model of cisplatin-induced peripheral neuropathy, this compound treatment prevented the development of mechanical allodynia.[1]
-
Furthermore, when administered after the establishment of neuropathy, this compound completely reversed mechanical allodynia, spontaneous pain, and numbness.[1]
-
The therapeutic effect of this compound in this model was associated with increased α-tubulin acetylation in the peripheral nerves and restoration of mitochondrial bioenergetics and transport.[1]
-
Another selective HDAC6 inhibitor, ACY-1215 (Ricolinostat), also demonstrated efficacy in reversing cisplatin-induced mechanical allodynia in the same preclinical model.[1][2]
| Compound | Model | Key Efficacy Endpoints | Reference |
| This compound | Cisplatin-induced peripheral neuropathy (mouse) | - Complete reversal of mechanical allodynia- Reversal of spontaneous pain and numbness- Increased intraepidermal nerve fiber density | [1] |
| ACY-1215 (Ricolinostat) | Cisplatin-induced peripheral neuropathy (mouse) | - Reversal of mechanical allodynia | [1][2] |
Neurodegenerative Diseases
While this compound has been primarily investigated in peripheral neuropathy, other brain-penetrant HDAC6 inhibitors, such as ACY-738, have shown promise in preclinical models of neurodegenerative diseases.
Alzheimer's Disease (AD):
-
In the APP/PS1 mouse model of Alzheimer's disease, treatment with the brain-penetrant HDAC6 inhibitor ACY-738 improved axonal transport, rescued short-term learning and memory deficits, and reduced hyperactivity.[3][4]
-
ACY-738 treatment also led to an increase in acetylated α-tubulin and a reduction in hyperphosphorylated tau levels in the brains of these mice.[3]
Amyotrophic Lateral Sclerosis (ALS):
-
In the mSOD1G93A mouse model of ALS, treatment with ACY-738 increased the acetylation of microtubules in the spinal cord.[5][6]
-
This was associated with a reduction in lower motor neuron degeneration in female mice and an amelioration of the reduction in peripheral nerve axon puncta size.[5][6]
| Compound | Model | Key Efficacy Endpoints | Reference |
| ACY-738 | APP/PS1 Mouse Model of Alzheimer's Disease | - Improved in vivo axonal transport- Recovery of short-term learning and memory deficits- Increased acetylated tubulin and reduced hyperphosphorylated tau | [3][4] |
| ACY-738 | mSOD1G93A Mouse Model of ALS | - Increased microtubule acetylation in the spinal cord- Reduced lower motor neuron degeneration (females)- Ameliorated reduction in peripheral nerve axon puncta size | [5][6] |
Selectivity Profile of HDAC6 Inhibitors
The selectivity of an HDAC inhibitor is crucial for minimizing off-target effects. The following table provides a comparison of the half-maximal inhibitory concentrations (IC50) for this compound and other selected HDAC6 inhibitors against various HDAC isoforms.
| Compound | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | Selectivity (HDAC1/HDAC6) | Reference |
| This compound | >780 | >780 | >780 | 3 | >260-fold | [1] |
| ACY-1215 (Ricolinostat) | 61 | 67 | 71 | 5 | ~12-fold | [7] |
| ACY-738 | 170 | 180 | 190 | 1.7 | ~100-fold | [8] |
| Tubastatin A | >1000 | >1000 | >1000 | 15 | >66-fold | [8] |
Signaling Pathways and Experimental Workflows
HDAC6 Signaling Pathway in Neurons
The following diagram illustrates the central role of HDAC6 in deacetylating α-tubulin and its impact on mitochondrial transport, a key mechanism underlying the efficacy of HDAC6 inhibitors.
Caption: The role of HDAC6 in neuronal health and the mechanism of this compound.
General Experimental Workflow for Preclinical Efficacy Studies
This diagram outlines a typical workflow for evaluating the efficacy of a compound like this compound in a preclinical animal model.
Caption: A generalized workflow for preclinical evaluation of therapeutic compounds.
Experimental Protocols
Cisplatin-Induced Peripheral Neuropathy Model (as per Krukowski et al., 2017)
-
Animals: Male C57BL/6J mice.
-
Induction of Neuropathy: Mice received two cycles of cisplatin administration (2.3 mg/kg/day, i.p.) for 5 consecutive days, followed by a 5-day rest period, and another 5 days of cisplatin administration.
-
Treatment: this compound (3 or 10 mg/kg, i.p.) or vehicle was administered daily for 7 or 14 days, starting 3 days after the final cisplatin dose.
-
Behavioral Assessment: Mechanical allodynia was measured using von Frey filaments, and the 50% paw withdrawal threshold was calculated.
-
Biochemical Analysis: Tibial nerves were collected, and Western blotting was performed to assess the levels of acetylated α-tubulin and total α-tubulin.
-
Mitochondrial Function: Mitochondrial bioenergetics in tibial nerves and dorsal root ganglia (DRG) were assessed using high-resolution respirometry.
-
Histology: Intraepidermal nerve fiber (IENF) density in the hind paw glabrous skin was quantified by immunohistochemistry.
APP/PS1 Mouse Model of Alzheimer's Disease (as per Majid et al., 2015)
-
Animals: APP/PS1 double transgenic mice and wild-type littermates.
-
Treatment: Mice were fed a diet containing ACY-738 (100 mg/kg) or a control diet for 21 or 90 days.
-
Behavioral Assessment: Short-term learning and memory were assessed using the Y-maze and contextual fear conditioning tests. Locomotor activity was also measured.
-
In Vivo Axonal Transport: In vivo magnetic resonance imaging was used to measure axonal transport rates in the mouse brain.
-
Biochemical Analysis: Brain cortical samples were analyzed by Western blot for levels of acetylated α-tubulin, total α-tubulin, and phosphorylated tau.
Conclusion
This compound demonstrates significant promise in preclinical models of chemotherapy-induced peripheral neuropathy, with a strong mechanistic rationale centered on the restoration of microtubule dynamics and mitochondrial function through selective HDAC6 inhibition. Its high selectivity for HDAC6 over other HDAC isoforms suggests a favorable safety profile. While direct comparative data in neurodegenerative models is limited for this compound, the efficacy of the related brain-penetrant HDAC6 inhibitor, ACY-738, in Alzheimer's and ALS models highlights the therapeutic potential of this class of molecules for a broader range of neurological disorders. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative efficacy of these compounds in different disease contexts.
References
- 1. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Pharmocologic treatment with histone deacetylase 6 inhibitor (ACY-738) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel selective HDAC6 inhibitors: A promising therapy approach for cancer and beyond | Venture Partners at CU Boulder | University of Colorado Boulder [colorado.edu]
- 6. Progress in Clinical Research of HDAC6 Inhibitors [synapse.patsnap.com]
- 7. Disrupted offset analgesia distinguishes patients with chronic pain from healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ACY-1083: A Comparative Guide to its High Specificity for HDAC6
For researchers and drug development professionals, the selectivity of a histone deacetylase (HDAC) inhibitor is a critical determinant of its therapeutic window and potential side effects. ACY-1083 has emerged as a potent and highly specific inhibitor of HDAC6, an enzyme implicated in a variety of cellular processes and diseases, including cancer and neurodegenerative disorders. This guide provides a detailed comparison of this compound's specificity against other HDAC isoforms, supported by experimental data and protocols.
Quantitative Comparison of Inhibitory Activity
This compound demonstrates remarkable selectivity for HDAC6 over other HDAC isoforms. Biochemical assays have established its half-maximal inhibitory concentration (IC50) for HDAC6 at 3 nM.[1][2][3][4] In comparative studies, this compound was found to be 260-fold more selective for HDAC6 than for any other HDAC isoforms tested (HDAC1-9).[1][2][3] This high degree of selectivity is crucial for minimizing off-target effects that can arise from the inhibition of other HDACs, which play essential roles in regulating gene expression.
To provide a clearer perspective, the table below contrasts the inhibitory activity of this compound with other well-characterized HDAC inhibitors, including pan-inhibitors and those with different isoform specificities.
| Inhibitor | Target Class | IC50 (HDAC1) | IC50 (HDAC2) | IC50 (HDAC3) | IC50 (HDAC6) | IC50 (HDAC8) | Selectivity Profile |
| This compound | Class IIb | >780 nM | >780 nM | >780 nM | 3 nM | >780 nM | Highly HDAC6-selective (>260-fold vs other isoforms)[1][2][3] |
| ACY-1215 (Ricolinostat) | Class IIb | ~120 nM | ~130 nM | ~140 nM | ~11 nM | - | HDAC6-selective (>10-fold vs Class I)[3] |
| MS-275 (Entinostat) | Class I | ~0.3 µM | - | ~8 µM | - | >100 µM | HDAC1-selective[5][6] |
| PCI-34051 | Class I | - | - | - | - | ~10 nM | HDAC8-selective (>200-fold vs other HDACs)[7] |
| Vorinostat (SAHA) | Pan-HDAC | Low nM | Low nM | Low nM | Low nM | Low nM | Pan-inhibitor[6] |
| Trichostatin A (TSA) | Pan-HDAC | ~0.1-0.3 µM | ~0.1-0.3 µM | ~0.1-0.3 µM | ~0.1-0.3 µM | ~0.1-0.3 µM | Pan-inhibitor[5][6] |
Note: IC50 values are approximate and can vary based on assay conditions. The data for this compound's effect on HDACs other than HDAC6 is presented as being significantly higher than its potent effect on HDAC6, reflecting its high selectivity.
Experimental Protocols for Determining HDAC Specificity
The specificity of HDAC inhibitors like this compound is determined through a combination of biochemical and cell-based assays.
Biochemical Isoform Selectivity Assays
This method provides a direct measure of an inhibitor's potency against purified enzymes.
-
Objective: To determine the IC50 value of an inhibitor against a panel of individual recombinant human HDAC isoforms.
-
Methodology:
-
Enzyme Preparation: Highly purified, active recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 4, 6, 7, 8, 9) are obtained.[6]
-
Assay Principle: Fluorogenic or luminogenic assays are commonly employed.[8][9] These assays use a substrate that becomes fluorescent or luminescent upon deacetylation by an HDAC enzyme.
-
Procedure:
-
A dilution series of the test inhibitor (e.g., this compound) is prepared.
-
The inhibitor dilutions are incubated with a specific recombinant HDAC isoform in an assay buffer.
-
The reaction is initiated by adding the fluorogenic or luminogenic substrate (e.g., from a Fluor de Lys® or HDAC-Glo™ kit).[6][8]
-
After a set incubation period, the reaction is stopped, and the signal (fluorescence or luminescence) is measured using a plate reader.
-
-
Data Analysis: The signal is proportional to the enzyme activity. The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the data to a four-parameter, non-linear regression curve.[3]
-
Caption: Workflow for biochemical profiling of HDAC inhibitor specificity.
Cell-Based Selectivity Assays
This method validates the inhibitor's selectivity within a cellular context by measuring its effect on known isoform-specific substrates.
-
Objective: To confirm the selective inhibition of HDAC6 in cells by observing the acetylation status of its primary cytosolic substrate, α-tubulin, versus substrates of other HDACs, such as histones.
-
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., human neuroblastoma SK-N-BE2) is cultured.[3] The cells are then treated with a range of concentrations of the inhibitor (e.g., this compound) for a specific duration (e.g., 5 hours).[3]
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Western Blot Analysis:
-
Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for acetylated α-tubulin (an HDAC6 substrate) and acetylated histones (e.g., Acetyl-Histone H3, a Class I HDAC substrate).
-
Antibodies against total α-tubulin and total histone H3 are used as loading controls.
-
The membrane is then incubated with corresponding secondary antibodies, and the protein bands are visualized using chemiluminescence.
-
-
Data Analysis: The intensity of the acetylated protein bands is quantified and normalized to the total protein levels. A selective HDAC6 inhibitor like this compound will cause a dose-dependent increase in acetylated α-tubulin at much lower concentrations than those required to increase histone acetylation. For instance, this compound increases α-tubulin acetylation starting at 30 nM, while its effect on histone acetylation is only seen at 10 µM, demonstrating over 300-fold selectivity in cells.[3]
-
Mechanism of HDAC6-Specific Inhibition
HDAC6 is unique among HDACs as it primarily resides in the cytoplasm and possesses two catalytic domains. Its main substrate is α-tubulin, a key component of microtubules. By removing acetyl groups from α-tubulin, HDAC6 regulates microtubule stability and dynamics, which in turn affects processes like cell motility and protein trafficking. This compound selectively binds to the catalytic site of HDAC6, blocking its deacetylase activity. This leads to an accumulation of acetylated α-tubulin, which stabilizes microtubules and can reverse pathological phenotypes in various disease models.[10][11]
Caption: this compound inhibits HDAC6, leading to hyperacetylation of α-tubulin.
Conclusion
The experimental data unequivocally demonstrate that this compound is a highly potent and selective inhibitor of HDAC6. Its minimal activity against other HDAC isoforms, confirmed through both biochemical and cell-based assays, distinguishes it from pan-HDAC inhibitors and even other isoform-selective compounds. This high degree of specificity makes this compound a valuable research tool for elucidating the specific functions of HDAC6 and a promising therapeutic candidate for diseases where HDAC6 dysregulation is a key pathological driver.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 5. Identification of novel isoform-selective inhibitors within class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 9. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of ACY-1083 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective HDAC6 inhibitor ACY-1083 with alternative compounds, supported by published preclinical and clinical data. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Executive Summary
This compound is a potent and highly selective, brain-penetrant inhibitor of histone deacetylase 6 (HDAC6) with an IC50 of 3 nM.[1] It has demonstrated significant promise in preclinical models of chemotherapy-induced peripheral neuropathy (CIPN), a common and debilitating side effect of cancer treatment.[1][2][3] Published findings indicate that this compound can effectively prevent and reverse the painful symptoms of CIPN by restoring mitochondrial function and promoting nerve fiber regeneration.[2][4] This guide compares the preclinical efficacy and mechanism of action of this compound with another selective HDAC6 inhibitor, ricolinostat (B612168) (ACY-1215), and other potential therapeutic agents for CIPN, such as metformin (B114582) and pifithrin-μ. While this compound remains a preclinical candidate, ricolinostat has advanced to clinical trials, and metformin has been investigated in multiple clinical studies for CIPN.[5][6][7]
Comparative Analysis of Preclinical Efficacy
The following tables summarize the key preclinical findings for this compound and its comparators in the context of chemotherapy-induced peripheral neuropathy.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 | Selectivity | Key Findings |
| This compound | HDAC6 | 3 nM | 260-fold more selective for HDAC6 over other HDAC isoforms (HDAC1-9) [1] | Negligible inhibitory activity against other enzymes. |
| Ricolinostat (ACY-1215) | HDAC6 | 5 nM | >10-fold more selective for HDAC6 than Class I HDACs (HDAC1, 2, 3).[4] | Less selective than this compound. |
| Metformin | AMPK activator | - | - | Activates AMP-activated protein kinase (AMPK).[8] |
| Pifithrin-μ | p53 inhibitor | - | - | Inhibits the accumulation of p53 in mitochondria.[9][10] |
Table 2: In Vivo Efficacy in Animal Models of Chemotherapy-Induced Peripheral Neuropathy
| Compound | Animal Model | Chemotherapy Agent | Key Outcomes |
| This compound | Mouse | Cisplatin (B142131) | Reversed mechanical allodynia, spontaneous pain, and numbness.[2] Restored mitochondrial bioenergetics in the tibial nerve and dorsal root ganglia (DRG) neurons.[4] |
| This compound | Rat | Paclitaxel | Reversed paclitaxel-induced mechanical allodynia. [4] |
| Ricolinostat (ACY-1215) | Mouse | Cisplatin | Reversed cisplatin-induced mechanical allodynia.[11] |
| Metformin | Mouse | Cisplatin, Paclitaxel | Prevented mechanical allodynia and sensory deficits. Prevented the reduction in intra-epidermal nerve fiber density.[12] |
| Pifithrin-μ | Mouse | Paclitaxel, Cisplatin | Prevented mechanical allodynia and secured mitochondrial integrity in peripheral sensory nerves.[9][10] |
Clinical Trial Landscape
A search for clinical trials involving this compound did not yield any results, suggesting it is currently a preclinical compound. In contrast, both ricolinostat and metformin have been evaluated in clinical trials for CIPN.
-
Ricolinostat (ACY-1215): Has been investigated in Phase 1 and 2 clinical trials for CIPN.[5][6][13]
-
Metformin: Multiple randomized controlled trials have evaluated the efficacy of metformin in preventing and managing paclitaxel-induced peripheral neuropathy, with a meta-analysis showing a significant reduction in the risk and severity of neuropathy.[8][14] One study also reported a significantly lower incidence of Grades 2 and 3 neuropathy in colorectal cancer patients receiving oxaliplatin.[8]
-
Pifithrin-μ: No clinical trial data for CIPN was found.
Detailed Experimental Protocols
Assessment of Mechanical Allodynia (von Frey Test) in a Cisplatin Mouse Model
Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus, indicating the level of pain sensitivity.
Methodology:
-
Animal Model: Male C57BL/6J mice are typically used.
-
Induction of CIPN: Mice receive two cycles of cisplatin administration (e.g., 2.3 mg/kg/day, intraperitoneally for 5 days, followed by a 5-day rest period).[15]
-
Acclimatization: Before testing, mice are placed in individual chambers on an elevated wire mesh floor and allowed to acclimatize for at least 30-60 minutes.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed until it bends, and the pressure is held for 3-5 seconds.
-
Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.
Mitochondrial Bioenergetics Assay in Dorsal Root Ganglion (DRG) Neurons
Objective: To assess the effect of this compound on mitochondrial respiration in sensory neurons.
Methodology:
-
Cell Culture: DRG neurons are isolated from mice and cultured.
-
Treatment: Cultured DRG neurons are treated with cisplatin to induce mitochondrial dysfunction, followed by treatment with this compound or a vehicle control.
-
Seahorse XF Analyzer: An Agilent Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
Mitochondrial Stress Test: A sequential injection of mitochondrial inhibitors is performed to assess key parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The changes in OCR are used to calculate basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.[4]
Visualizing the Science: Diagrams and Workflows
Mechanism of Action of this compound in CIPN
Caption: Proposed mechanism of this compound in alleviating CIPN.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for preclinical assessment of this compound in CIPN.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]
- 4. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regenacy Pharmaceuticals Announces Completion of Enrollment for Phase 2 Study in Diabetic Peripheral Neuropathy & $9.3 Million Series B Financing [vivabioinnovator.com]
- 6. neuroscijournal.com [neuroscijournal.com]
- 7. neuroscijournal.com [neuroscijournal.com]
- 8. Guardians of Sensation: Evaluating Metformin's Power Against Chemotherapy-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention of chemotherapy-induced peripheral neuropathy by the small-molecule inhibitor pifithrin-μ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevention of chemotherapy-induced peripheral neuropathy by the small-molecule inhibitor Pifithrin-μ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Efficacy of metformin in prevention of paclitaxel-induced peripheral neuropathy in breast cancer patients: a randomized controlled trial [frontiersin.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. bioscmed.com [bioscmed.com]
- 15. jneurosci.org [jneurosci.org]
A Comparative Analysis of ACY-1083's Therapeutic Window for Chemotherapy-Induced Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of ACY-1083, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in the context of treating Chemotherapy-Induced Peripheral Neuropathy (CIPN). The performance of this compound is compared with the current standard of care and other therapeutic alternatives, supported by preclinical and clinical data.
Introduction to this compound and Chemotherapy-Induced Peripheral Neuropathy
Chemotherapy-induced peripheral neuropathy is a common and often dose-limiting side effect of many anticancer drugs, causing symptoms such as pain, numbness, and tingling.[1][2] Currently, there are limited effective treatments for CIPN. This compound is a highly selective, brain-penetrating HDAC6 inhibitor that has shown promise in preclinical models of CIPN.[1][3] Its mechanism of action involves the inhibition of HDAC6, which leads to an increase in the acetylation of α-tubulin, a key component of microtubules.[4] This is thought to restore mitochondrial transport and function in neurons, which is often impaired in CIPN.[2][4][5]
Comparative Analysis of Therapeutic Agents for CIPN
This section compares the preclinical and clinical data available for this compound and the current standard of care for painful CIPN, duloxetine (B1670986), as well as other commonly used off-label treatments.
Data Presentation
Table 1: Preclinical Efficacy and Safety of this compound for CIPN
| Parameter | This compound |
| Mechanism of Action | Selective HDAC6 inhibitor |
| In Vitro Potency (IC50) | 3 nM for HDAC6 |
| Selectivity | >260-fold selective for HDAC6 over other HDAC isoforms |
| Animal Models | Cisplatin- and paclitaxel-induced neuropathy in mice and rats |
| Effective Dose (Preclinical) | 10 mg/kg (i.p.) in mice effectively reversed mechanical allodynia. A 3 mg/kg dose was not effective. |
| Pharmacokinetics (Mice, 5 mg/kg i.p.) | Cmax: 936 ng/mL, T1/2: 3.5 hours, Biologically active plasma exposure: 8 hours |
| Observed Efficacy | Reversal of mechanical allodynia, restoration of mitochondrial bioenergetics and intraepidermal nerve fiber density. |
| Maximum Tolerated Dose (MTD) | Not reported in publicly available literature. |
| Reported Adverse Effects (Preclinical) | No specific adverse effects reported at effective doses in the reviewed studies. |
Table 2: Clinical Efficacy and Safety of Comparator Drugs for Painful CIPN
| Parameter | Duloxetine | Gabapentin | Pregabalin | Amitriptyline/Nortriptyline |
| Mechanism of Action | Serotonin and Norepinephrine Reuptake Inhibitor (SNRI) | Gabapentinoid (α2δ ligand) | Gabapentinoid (α2δ ligand) | Tricyclic Antidepressant (TCA) |
| Regulatory Status for CIPN | FDA-approved for painful CIPN | Off-label use | Off-label use | Off-label use |
| Typical Clinical Dose | 30-60 mg/day | 900-2700 mg/day | 150-600 mg/day | 25-100 mg/day |
| Reported Efficacy (Pain Reduction) | Statistically significant but modest reduction in pain scores compared to placebo in some studies.[6][7][8] Other meta-analyses show limited evidence of efficacy.[9][10][11][12] | A large, randomized controlled trial failed to demonstrate benefit over placebo.[13] Some smaller studies suggest potential benefit. | Clinical trials have shown no significant difference from placebo in reducing average pain.[11] | Randomized trials have not shown significant benefit for CIPN symptoms.[14] |
| Common Adverse Events | Nausea, fatigue, dizziness, somnolence, dry mouth.[4] | Dizziness, somnolence, peripheral edema. | Dizziness, somnolence, peripheral edema. | Dry mouth, constipation, dizziness, blurred vision, urinary retention (especially in the elderly). |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in CIPN
Experimental Workflow for Preclinical Evaluation of CIPN Therapeutics
Experimental Protocols
Von Frey Test for Mechanical Allodynia
This protocol is used to assess the paw withdrawal threshold in response to a mechanical stimulus in rodents.[15][16][17][18][19][20][21][22]
-
Apparatus: A set of calibrated von Frey filaments, an elevated mesh platform, and individual animal enclosures.
-
Procedure:
-
Acclimatize the animals to the testing environment by placing them in the enclosures on the mesh platform for at least 30-60 minutes before testing.[16][20][22]
-
Begin with a filament in the mid-range of forces and apply it perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 2-5 seconds.[15]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. If there is a positive response, the next lower force filament is used. If there is no response, the next higher force filament is used.[17]
-
The pattern of responses is used to calculate the 50% withdrawal threshold using a specific formula.
-
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[23][24][25][26]
-
Procedure:
-
Plate cells in a 96-well plate and incubate with the test compound (e.g., this compound) for the desired duration.
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[23][25]
-
After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[24]
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.[26]
-
Seahorse XF Cell Mito Stress Test for Mitochondrial Respiration
This assay measures the oxygen consumption rate (OCR) of live cells in real-time to assess mitochondrial function.[14][21][27][28][29]
-
Apparatus: Seahorse XF Analyzer, Seahorse XF cell culture microplates, and the Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A).[21][27]
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for one hour.[14]
-
Place the cell plate in the Seahorse XF Analyzer and measure the baseline OCR.
-
Sequentially inject the mitochondrial inhibitors from the kit to measure key parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase, and the resulting decrease in OCR represents ATP-linked respiration.[27][28]
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and disrupts the proton gradient, leading to maximal respiration.[21][27]
-
Rotenone and Antimycin A: Inhibit Complex I and III of the electron transport chain, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.[21][27]
-
-
The data is analyzed to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Discussion and Future Directions
The preclinical data for this compound in the context of CIPN are promising. Its high selectivity for HDAC6 suggests a targeted mechanism of action with the potential for a favorable safety profile. The reversal of established mechanical allodynia and the restoration of mitochondrial function in animal models provide a strong rationale for its clinical development.
However, a significant gap in the publicly available data is the lack of a defined therapeutic window for this compound, specifically regarding its maximum tolerated dose and potential toxicities. While general HDAC inhibitors are known to have side effects such as fatigue, nausea, and thrombocytopenia, the high selectivity of this compound may mitigate some of these.[30][31] Future preclinical toxicology studies are essential to establish a safety profile and define the therapeutic index.
In comparison, duloxetine, the only FDA-approved drug for painful CIPN, has shown modest efficacy in clinical trials, and a notable portion of patients do not experience significant pain relief.[6][7][8] Other commonly used agents like gabapentinoids and tricyclic antidepressants have even less evidence supporting their use in CIPN.[13][14] This highlights the significant unmet medical need for more effective and well-tolerated treatments for CIPN.
Further research should focus on:
-
Preclinical Toxicology of this compound: Determining the MTD and conducting comprehensive safety pharmacology and toxicology studies.
-
Clinical Trials of this compound: Well-designed clinical trials are needed to evaluate the efficacy and safety of this compound in patients with CIPN.
-
Biomarker Development: Identifying biomarkers that could predict which patients are most likely to respond to HDAC6 inhibitor therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of duloxetine on pain, function, and quality of life among patients with chemotherapy-induced painful peripheral neuropathy: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of a Study of Duloxetine for Painful Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. neuropathyreliefmiami.com [neuropathyreliefmiami.com]
- 11. researchgate.net [researchgate.net]
- 12. Duloxetine for prevention and treatment of chemotherapy-induced peripheral neuropathy (CIPN): systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-dose duloxetine as an effective treatment for painful chemotherapy-induced peripheral neuropathy: a case report [jstage.jst.go.jp]
- 14. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchhub.com [researchhub.com]
- 16. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 17. [PDF] Effectiveness of duloxetine in treatment of painful chemotherapy-induced peripheral neuropathy: a systematic review | Semantic Scholar [semanticscholar.org]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. von Frey testing [bio-protocol.org]
- 20. media.jax.org [media.jax.org]
- 21. content.protocols.io [content.protocols.io]
- 22. von Frey test [protocols.io]
- 23. merckmillipore.com [merckmillipore.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. broadpharm.com [broadpharm.com]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. agilent.com [agilent.com]
- 28. agilent.com [agilent.com]
- 29. obuchenie.bititechnika.com [obuchenie.bititechnika.com]
- 30. researchgate.net [researchgate.net]
- 31. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ACY-1083: A Guide for Laboratory Professionals
Essential procedures for the safe and compliant disposal of the research chemical ACY-1083 are outlined below to ensure the safety of laboratory personnel and environmental protection. This guide provides a direct, step-by-step approach for researchers, scientists, and drug development professionals, emphasizing adherence to institutional and regulatory standards.
Immediate Safety and Disposal Protocols
When handling this compound, researchers should operate under the assumption that the compound's toxicological properties have not been fully characterized. Therefore, treating it as a potentially hazardous substance is a prudent and necessary precaution. The following table summarizes the key safety and disposal information derived from the product's Safety Data Sheet (SDS).
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, chemical-impermeable gloves, and eye protection. | [1] |
| Handling Environment | Handle in a well-ventilated area, preferably within a fume hood, to avoid the formation of dust and aerosols.[1] | |
| Waste Classification | Treat as chemical waste. | [1] |
| Containerization | Collect waste in a suitable, closed, and clearly labeled container. | [1] |
| Disposal Method | Arrange for disposal through a licensed waste disposal company. Do not dispose of down the drain or in regular trash.[1] | |
| Environmental Precautions | Avoid discharge into the environment.[1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound should follow a structured workflow to ensure safety and compliance at every stage.
-
Waste Segregation: Isolate all waste materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials).
-
Containerization:
-
Use a dedicated, leak-proof, and chemically resistant container for collecting this compound waste.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with the necessary information about the waste, as detailed on the container label.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your EHS department for guidance tailored to your facility and local regulations.
References
Personal protective equipment for handling ACY-1083
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe and effective handling of ACY-1083, a selective HDAC6 inhibitor. This document provides immediate access to critical safety protocols, operational procedures, and disposal plans to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Protocols
This compound is a potent research compound and should be handled with care in a laboratory setting. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear two pairs of chemotherapy-tested nitrile gloves. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety Goggles | Wear chemical splash goggles that meet appropriate government standards. |
| Body Protection | Laboratory Coat | A disposable, long-sleeved, back-closing gown made of a low-permeability fabric is required. |
| Respiratory Protection | Respirator | In cases of potential aerosolization (e.g., weighing, preparing solutions), a NIOSH-approved respirator is recommended. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn in the laboratory at all times. |
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Operational Plans: Storage and Solution Preparation
Proper storage and preparation of this compound are critical for maintaining its stability and ensuring accurate experimental results.
Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 12 months | Store under a nitrogen atmosphere. |
| 4°C | Up to 6 months | ||
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
Solubility Data
This compound exhibits solubility in various solvents, which is crucial for preparing stock and working solutions for different experimental needs.
| Solvent | Solubility |
| DMSO | ≥ 200 mg/mL |
Experimental Protocols
The following are detailed methodologies for common experiments involving this compound.
In Vitro Cell-Based Assay Protocol
This protocol outlines the steps for treating cultured cells with this compound to assess its biological activity.
-
Cell Seeding: Plate cells in appropriate well plates and allow them to adhere and reach the desired confluency.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.
-
Working Solution Preparation: Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 30 nM, 300 nM).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Endpoint Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting for protein expression, or other relevant cellular assays.
In Vivo Animal Dosing Protocol (Mouse Model)
This protocol provides a general guideline for the administration of this compound to mice for efficacy studies.[1] All animal procedures should be performed in accordance with institutional and national guidelines.
-
Formulation Preparation:
-
For Intraperitoneal (i.p.) Injection: Dissolve this compound in a vehicle such as 20% 2-hydroxypropyl-β-cyclodextrin and 0.5% hydroxypropyl methylcellulose (B11928114) in sterile water.[1]
-
For Oral Gavage: Formulations may vary; consult specific research articles for appropriate vehicles.
-
-
Animal Acclimatization: Allow animals to acclimate to the facility and housing conditions for a specified period before the start of the experiment.
-
Dosing:
-
Administer this compound at the desired dosage (e.g., 10 mg/kg) via the chosen route (e.g., i.p. injection or oral gavage).[1]
-
The dosing schedule will depend on the experimental design (e.g., daily for a specified number of days).
-
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Unused Compound: Unused this compound should be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, pipette tips, and culture plates, should be collected in a designated hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used for injections must be disposed of in a designated sharps container for hazardous waste.
Visualizing Workflows and Pathways
To further clarify the processes and mechanisms associated with this compound, the following diagrams are provided.
Caption: this compound selectively inhibits HDAC6, leading to increased α-tubulin acetylation.
Caption: A typical workflow for conducting in vivo experiments with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
